Proquazone
描述
属性
IUPAC Name |
7-methyl-4-phenyl-1-propan-2-ylquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12(2)20-16-11-13(3)9-10-15(16)17(19-18(20)21)14-7-5-4-6-8-14/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIGKVIOEQASGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021210 | |
| Record name | Proquazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22760-18-5 | |
| Record name | Proquazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22760-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proquazone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022760185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proquazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13649 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proquazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proquazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROQUAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VPJ2980S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Proquazone's Dichotomous Interaction with Cyclooxygenase Isoforms: A Technical Deep Dive
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive examination of the mechanism of action of proquazone, a non-steroidal anti-inflammatory drug (NSAID), with a specific focus on its differential effects on the cyclooxygenase (COX) isoforms, COX-1 and COX-2. This compound, a quinazoline derivative, exerts its therapeutic effects by inhibiting these key enzymes in the prostaglandin synthesis pathway.[1] Understanding its nuanced interaction with COX-1 and COX-2 is paramount for appreciating its efficacy and safety profile.
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound, like other NSAIDs, functions by blocking the action of cyclooxygenase enzymes.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are crucial mediators of inflammation, pain, and fever.[2] There are two primary isoforms of COX:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.[1]
-
COX-2: This isoform is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.[1]
By inhibiting COX enzymes, this compound effectively reduces the production of prostaglandins, thereby alleviating the symptoms of various inflammatory conditions.[3] The relative inhibition of COX-1 versus COX-2 is a critical determinant of an NSAID's efficacy and its potential for adverse effects, particularly gastrointestinal complications.[2]
Quantitative Analysis of COX-1 and COX-2 Inhibition
A thorough review of the scientific literature did not yield specific IC50 values for this compound's inhibition of COX-1 and COX-2. The IC50 value represents the concentration of a drug required to inhibit the activity of an enzyme by 50% and is a key measure of its potency.
To provide a comparative context for understanding this compound's potential selectivity, the following table summarizes the IC50 values for several other common NSAIDs, illustrating the spectrum of COX-1 and COX-2 inhibition. A lower IC50 value indicates greater potency. The COX-1/COX-2 selectivity ratio is calculated by dividing the IC50 for COX-2 by the IC50 for COX-1. A ratio significantly less than 1 indicates a preference for COX-2 inhibition, while a ratio greater than 1 suggests a preference for COX-1.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| Ibuprofen | 12 | 80 | 0.15 | [4] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [4] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [4] |
| Meloxicam | 37 | 6.1 | 6.1 | [4] |
| Celecoxib | 82 | 6.8 | 12 | [4] |
| Rofecoxib | > 100 | 25 | > 4.0 | [4] |
| Piroxicam | 47 | 25 | 1.9 | [4] |
Experimental Protocols for Determining COX Inhibition
The determination of a compound's inhibitory activity against COX-1 and COX-2 is typically performed using in vitro assays. These assays are crucial for characterizing the pharmacological profile of NSAIDs like this compound. Below are detailed methodologies for two common experimental approaches.
Human Whole Blood Assay
This assay provides a physiologically relevant environment for assessing COX inhibition as it utilizes the cellular and protein components of whole blood.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is drawn from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Inhibition (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control at 37°C for a specified time (e.g., 60 minutes).
-
Coagulation is initiated (e.g., by allowing the blood to clot at 37°C for 60 minutes), which stimulates platelet COX-1 to produce thromboxane A2 (TXA2).
-
The reaction is stopped, and the serum is separated by centrifugation.
-
The concentration of the stable metabolite of TXA2, thromboxane B2 (TXB2), is measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Inhibition (Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), for a prolonged period (e.g., 24 hours) to induce the expression of COX-2 in monocytes.
-
The blood is then incubated with various concentrations of the test compound or vehicle control at 37°C.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
The concentration of prostaglandin E2 (PGE2), a primary product of COX-2 activity, is measured by ELISA.
-
-
Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration.[5]
Purified Enzyme Assay
This assay utilizes purified recombinant COX-1 and COX-2 enzymes to directly measure the inhibitory effect of a compound.
Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains the purified enzyme, a heme cofactor, and a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Incubation: The test compound at various concentrations is added to the wells and pre-incubated with the enzyme for a defined period to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Measurement of Product Formation: The activity of the COX enzyme is determined by measuring the formation of prostaglandin products. This can be done using various methods, including:
-
Colorimetric Assays: Monitoring the peroxidase activity of COX, which is coupled to a colorimetric reaction.
-
Enzyme Immunoassays (EIA): Quantifying the amount of a specific prostaglandin (e.g., PGE2) produced.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Directly measuring the levels of various prostaglandin products.
-
-
Data Analysis: The rate of product formation is measured, and the percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor). IC50 values are then determined from the dose-response curves.
Signaling Pathways and Logical Relationships
The mechanism of action of this compound can be visualized through signaling pathways and logical workflows. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: Prostaglandin Synthesis Pathway and this compound's Point of Intervention.
Caption: Experimental Workflow for Determining this compound's COX Inhibitory Activity.
Caption: Logical Flow of this compound's Pharmacological Effects.
Conclusion
References
- 1. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
Proquazone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of proquazone. It is intended for an audience with a background in chemistry, pharmacology, and drug development.
Chemical Identity and Structure
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the quinazolinone class of compounds.[1][2] Unlike many other NSAIDs, this compound does not possess a free carboxylic acid group in its structure.[3]
Chemical Structure:
![]()
Figure 1. Chemical Structure of this compound
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 7-methyl-1-(1-methylethyl)-4-phenyl-2(1H)-quinazolinone[4] |
| CAS Number | 22760-18-5[1] |
| Molecular Formula | C₁₈H₁₈N₂O[1] |
| SMILES | CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=CC=C3[4] |
| InChI | InChI=1S/C18H18N2O/c1-12(2)20-16-11-13(3)9-10-15(16)17(19-18(20)21)14-7-5-4-6-8-14/h4-12H,1-3H3[4] |
| InChIKey | JTIGKVIOEQASGT-UHFFFAOYSA-N[4] |
Physicochemical Properties
This compound presents as yellow crystals.[1] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 278.35 g/mol | [1] |
| Melting Point | 137-138 °C | [1] |
| Boiling Point (est.) | 436.12 °C | [5] |
| Solubility | Insoluble in water; Soluble in chloroform. | [1] |
| pKa (predicted) | 0.74 ± 0.20 | [5] |
| LogP (XLogP3) | 3 | [4] |
Pharmacological Properties
Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound reduces the production of prostaglandins.[4]
Diagram 1. this compound's inhibition of the COX pathway.
Pharmacokinetics
Pharmacokinetic studies in healthy male volunteers have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.[6]
| Parameter | Value | Source(s) |
| Plasma Half-life (t½) | α-phase: 2 minβ-phase: 14 minγ-phase: 76 min | [6] |
| Total Clearance | 700 mL/min | [6] |
| Apparent Volume of Distribution (Vd) | 40 L | [6] |
| Bioavailability (Oral) | ~7% (due to extensive first-pass effect) | [6] |
| Renal Excretion (unchanged) | < 0.001% | [6] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves a two-step process:[5]
-
Alkylation of 2-amino-4-methylbenzophenone: 2-amino-4-methylbenzophenone is alkylated with 2-iodopropane in the presence of sodium carbonate. This step introduces the isopropyl group.
-
Condensation with Urethane: The resulting 4-methyl-2-[(1-methylethyl)amino]benzophenone is then condensed with urethane in the presence of zinc chloride at a high temperature (190 °C) to form the quinazolinone ring system of this compound.[5]
Diagram 2. General workflow for the synthesis of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of this compound against COX-1 and COX-2 enzymes. This method is based on the quantification of prostaglandin E₂ (PGE₂) production using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Arachidonic acid (substrate)
-
Hematin (co-factor)
-
L-epinephrine (co-factor)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hydrochloric acid (2.0 M)
-
Internal standard (e.g., d₄-PGE₂)
-
LC-MS/MS system
Procedure:
-
Enzyme Preparation: In an Eppendorf tube, combine 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine. Add 20 µL of the buffer containing either COX-1 (0.1 µg) or COX-2 (0.2 µg) and incubate for 2 minutes at room temperature.[7]
-
Inhibitor Incubation: Add 2 µL of the this compound solution (at various concentrations) to the enzyme mixture. For the control, add 2 µL of the solvent. Pre-incubate the mixture for 10 minutes at 37 °C.[7]
-
Initiation of Reaction: Start the enzymatic reaction by adding 20 µL of arachidonic acid (final concentration of 5 µM).[7]
-
Termination of Reaction: After 2 minutes, stop the reaction by adding 20 µL of 2.0 M HCl.[7]
-
Sample Preparation for LC-MS/MS: Add the internal standard (d₄-PGE₂) to each sample.[7]
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of PGE₂ produced. The deprotonated molecule of PGE₂ (m/z 351) is selected for collision-induced dissociation, and a specific product ion (m/z 271) is monitored.[7]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity).
Diagram 3. Experimental workflow for a COX inhibition assay.
Clinical Use and Efficacy
This compound has been investigated for the treatment of various inflammatory and pain conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.[2] Clinical studies have suggested that at doses of 300 to 900 mg per day, this compound demonstrates efficacy comparable to other NSAIDs such as aspirin, indomethacin, and naproxen in managing these conditions.[3]
Safety and Toxicology
The primary adverse effects associated with this compound are gastrointestinal disturbances.[5]
This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific interactions and downstream effects may reveal additional therapeutic potentials.
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C18H18N2O | CID 31508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 22760-18-5 [chemicalbook.com]
- 6. Pharmacokinetics of the antirheumatic this compound in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Proquazone: A Technical Guide to a Non-Acidic NSAID
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) distinguished by its non-acidic chemical structure, a departure from the majority of compounds in this class.[1][2] This structural uniqueness has prompted investigation into its pharmacological profile, particularly concerning its efficacy and safety. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and summarizing the available preclinical and clinical data. The document includes detailed experimental protocols for key assays used to evaluate its anti-inflammatory and analgesic effects, and visualizes its mechanism of action through signaling pathway diagrams.
Introduction
This compound, chemically 1-isopropyl-7-methyl-4-phenyl-2(1H)-quinazolinone, is an orally effective anti-inflammatory, analgesic, and antipyretic agent.[3][4] Unlike typical NSAIDs, which possess an acidic functional group, this compound is a non-acidic compound.[1][2] This characteristic has been a focal point of research, suggesting a potentially different gastrointestinal safety profile compared to its acidic counterparts. This compound has been investigated for the management of various inflammatory and pain conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.[1][2][5][6]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid.[1] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. By inhibiting COX enzymes, this compound effectively reduces the production of these inflammatory mediators.[1] this compound targets both COX-1 and COX-2 enzymes.[1]
The inhibition of the arachidonic acid cascade is central to the therapeutic effects of this compound. This pathway is initiated by the release of arachidonic acid from membrane phospholipids, which is then metabolized by COX enzymes to form prostaglandin endoperoxides. These precursors are further converted to various prostaglandins, prostacyclin, and thromboxanes, all of which are potent mediators of inflammation.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in healthy human volunteers. Following oral administration, this compound is absorbed from the gastrointestinal tract.
| Parameter | Value | Species | Reference |
| Administration | Intravenous (75 & 122 mg), Oral (300 & 900 mg) | Human | [3] |
| Apparent Half-life (α-phase) | 2 min | Human | [3] |
| Apparent Half-life (β-phase) | 14 min | Human | [3] |
| Apparent Half-life (γ-phase) | 76 min | Human | [3] |
| Total Clearance | 700 mL/min | Human | [3] |
| Apparent Volume of Distribution (steady state) | 40 L | Human | [3] |
| Renal Excretion (unchanged) | < 0.001% | Human | [3] |
| Renal Excretion (m-hydroxy metabolite) | < 1.0% | Human | [3] |
| Renal Excretion (conjugated m-hydroxy metabolite) | 20% | Human | [3] |
| Extent of Absorption | ~7% (due to large first-pass effect) | Human | [3] |
Table 1: Pharmacokinetic Parameters of this compound in Humans
Preclinical Efficacy
The anti-inflammatory and analgesic properties of this compound have been evaluated in various animal models.
Anti-inflammatory Activity
Analgesic Activity
The Randall-Selitto test is used to evaluate the analgesic efficacy of compounds by measuring the pain threshold in an inflamed paw. This compound has demonstrated analgesic effects in animal models.[4][7] In a modified Randall-Selitto test, nonsteroidal anti-inflammatory drugs, including this compound, showed a plateau in their analgesic effects, distinguishing them from narcotic-like analgesics.[4]
Clinical Efficacy
This compound has been evaluated in clinical trials for its efficacy in treating osteoarthritis and rheumatoid arthritis.
Osteoarthritis
In a double-blind study involving 36 patients with osteoarthritis of the knee, both 600 mg and 900 mg daily doses of this compound showed statistically significant improvements in all assessed parameters over a 3-month period.[8] There was no statistically significant difference in efficacy between the two doses, suggesting the lower dose may be preferable due to a better side-effect profile.[8]
Another three-month trial with 40 patients suffering from osteoarthritis of the hip found 900 mg/day of this compound to be more effective than 500 mg/day of naproxen in providing symptomatic relief and improving the patient's condition.[2][9]
In a 3-week, double-blind, randomized study in 39 patients with gonarthrosis, 900 mg/day of this compound was compared with 1200 mg/day of ibuprofen. Both treatments were effective in over 70% of cases, with this compound appearing more effective in reducing knee swelling and pain.[10]
Rheumatoid Arthritis
A 6-month, randomized, double-blind clinical trial involving 44 patients with rheumatoid arthritis compared 900 mg of this compound daily with 1200 mg of ibuprofen daily.[3] this compound demonstrated a statistically significant better improvement in the Lansbury Index and nocturnal pain compared to ibuprofen.[3]
| Indication | Comparator | This compound Dosage | Comparator Dosage | Key Findings | Reference |
| Osteoarthritis of the Knee | Dose-comparison | 600 mg/day vs. 900 mg/day | - | Both doses effective; no significant difference in efficacy. | [8] |
| Osteoarthritis of the Hip | Naproxen | 900 mg/day | 500 mg/day | This compound was more effective in providing relief of symptoms. | [2][9] |
| Gonarthrosis (Knee OA) | Ibuprofen | 900 mg/day | 1200 mg/day | Both effective; this compound seemed more effective for swelling and pain. | [10] |
| Rheumatoid Arthritis | Ibuprofen | 900 mg/day | 1200 mg/day | This compound showed significantly better improvement in Lansbury Index and nocturnal pain. | [3] |
Table 2: Summary of Comparative Clinical Trials with this compound
Safety and Tolerability
The primary side effects associated with this compound are gastrointestinal in nature.[5][9] Diarrhea has been reported in up to 30% of patients, particularly at higher doses (≥900 mg/day).[5] However, these effects are often mild to moderate and transient.[5] In comparative studies, the overall tolerability of this compound was found to be comparable to other NSAIDs.[5]
Preclinical studies in rats have shown this compound to be less ulcerogenic than indomethacin.[7]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for inducing and measuring inflammation to assess the anti-inflammatory effects of a test compound.
Protocol:
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Fasting: Rats are fasted overnight with free access to water.
-
Grouping: Animals are randomly divided into groups (e.g., control, standard drug, and this compound-treated groups).
-
Drug Administration: this compound or a standard NSAID (e.g., indomethacin) is administered orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Edema: After a specified time (e.g., 30-60 minutes) post-drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Randall-Selitto Test in Rats
This protocol describes a method to assess the analgesic effect of a compound by measuring the pain threshold to mechanical pressure on an inflamed paw.
Protocol:
-
Animals and Induction of Inflammation: As described in the carrageenan-induced paw edema protocol, inflammation is induced in the right hind paw of rats.
-
Drug Administration: this compound or a standard analgesic is administered at various doses.
-
Measurement of Pain Threshold: At specified time points after drug administration, a constantly increasing mechanical pressure is applied to the dorsal surface of the inflamed paw using a specialized apparatus (analgesy-meter).
-
Endpoint: The pressure at which the rat withdraws its paw, vocalizes, or struggles is recorded as the pain threshold. A cut-off pressure is set to avoid tissue damage.
-
Analysis: The increase in pain threshold in the drug-treated groups is compared to the vehicle-treated control group.
NSAID-Induced Gastric Ulcer Model in Rats
This protocol is used to evaluate the gastrointestinal toxicity of NSAIDs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of analgesic drug efficacies by modification of the Randall and Selitto rat yeast paw test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quanticate.com [quanticate.com]
- 7. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ('Biarison') in osteoarthritis of the knee: a double-blind, dose comparison trial [pubmed.ncbi.nlm.nih.gov]
- 9. A long-term comparison of this compound and naproxen in the treatment of osteoarthritis of the hip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new anti-inflammatory drug, this compound, and ibuprofen in the treatment of degenerative joint disease of the knee (gonarthrosis). A double-blind comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Proquazone: A Technical Guide to its Mechanism of Action in Prostaglandin Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the quinazolinone class of compounds. Its therapeutic effects as an analgesic, anti-inflammatory, and antipyretic agent are primarily attributed to its inhibition of prostaglandin synthesis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role as an inhibitor of cyclooxygenase (COX) enzymes. This document summarizes available quantitative data, details relevant experimental protocols for assessing its activity, and provides visual representations of the key pathways and workflows involved in its pharmacological evaluation.
Introduction
This compound, chemically known as 1-isopropyl-7-methyl-4-phenyl-2(1H)-quinazolinone, is a non-acidic NSAID. Unlike many traditional NSAIDs which are acidic, this compound's chemical structure contributes to its pharmacological profile. The primary mechanism of action for NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastrointestinal protection, and COX-2, which is inducible and upregulated at sites of inflammation.[2] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for NSAIDs as it can reduce the risk of gastrointestinal side effects.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Signaling Pathway of Prostaglandin Synthesis and Inhibition by this compound
The following diagram illustrates the arachidonic acid cascade and the point of intervention for this compound.
Quantitative Data
While specific IC50 values for this compound's inhibition of COX-1 and COX-2 are not consistently reported in the available literature, data from in vivo studies and on related compounds provide a quantitative context for its anti-inflammatory activity.
Table 1: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Assay | Parameter | Value | Reference Compound | Reference Value |
| Rat | Carrageenan-induced Paw Edema | ED50 | ~10 mg/kg (oral) | Indomethacin | ~5 mg/kg (oral) |
ED50 (Effective Dose 50) is the dose that produces 50% of the maximal effect.
Table 2: In Vitro COX Inhibition Data for Structurally Related Quinazolinone Derivatives
The following data for novel quinazolinone derivatives, while not representing this compound itself, illustrates the typical potency and selectivity profiles investigated for this class of compounds.
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Index (COX-1/COX-2) |
| Derivative A | 1.57 | 43.0 | 0.036 |
| Derivative B | 1.89 | 37.3 | 0.051 |
| Derivative C | 0.376 | >50 | >133 |
| Reference Compounds | |||
| Ibuprofen | 2.19 | 3.30 | 0.66 |
| Celecoxib | >100 | 0.049 | >2040 |
Data is illustrative and sourced from studies on various quinazolinone derivatives.[3][4][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the prostaglandin synthesis inhibitory activity of compounds like this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for determining the in vitro inhibition of COX-1 and COX-2.[7][8]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on COX-1 and COX-2 activity.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Workflow Diagram:
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the this compound solution to the appropriate wells. Include wells for a positive control (no inhibitor) and a blank (no enzyme).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the colorimetric substrate (TMPD) followed by arachidonic acid to all wells except the blank.
-
Incubate the plate at 37°C for 5-10 minutes.
-
Measure the absorbance at a wavelength between 590 nm and 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[9][10][11]
Objective: To determine the in vivo anti-inflammatory efficacy (ED50) of this compound.
Materials:
-
Male Wistar rats (150-200g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% suspension in saline)
-
Plethysmometer or calipers
Workflow Diagram:
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound orally at various doses to different groups of rats. A control group receives only the vehicle.
-
One hour after the administration of the test compound, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each treated group compared to the control group.
-
Determine the ED50 value by plotting the percentage of inhibition against the dose of this compound.
Conclusion
This compound is a non-acidic NSAID that effectively inhibits prostaglandin synthesis through the blockade of COX enzymes. While specific in vitro potency data (IC50) for this compound is not widely available, its in vivo anti-inflammatory efficacy is well-documented and comparable to that of other potent NSAIDs like indomethacin. The experimental protocols detailed in this guide provide a framework for the evaluation of this compound and other novel anti-inflammatory agents. Further research to elucidate the precise COX-1/COX-2 selectivity of this compound would be beneficial for a more complete understanding of its pharmacological profile and therapeutic potential.
References
- 1. In Vivo Inhibition of Prostaglandin E2 Production by Crude Aqueous Extract of the Root Bark of Zanthoxylum Xanthoxyloides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. inotiv.com [inotiv.com]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Proquazone: A Comprehensive In-Vivo Pharmacokinetic and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) with a distinct chemical structure lacking a free acid group. This technical guide provides an in-depth overview of the in-vivo pharmacokinetics and metabolism of this compound, drawing from key studies in humans and preclinical species. The document summarizes quantitative pharmacokinetic parameters, details established experimental protocols for its analysis, and visualizes the known metabolic pathways. This guide is intended to be a valuable resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.
Introduction
This compound, chemically identified as 1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one, is a non-steroidal anti-inflammatory agent. It has been investigated for its therapeutic efficacy in conditions such as rheumatoid arthritis and osteoarthritis. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its safe and effective use and for the development of new chemical entities based on its structure. This document synthesizes the available data on the in-vivo pharmacokinetic and metabolic fate of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound has been most extensively studied in healthy human volunteers. The drug exhibits rapid absorption and is subject to a significant first-pass effect, indicating high hepatic extraction.
Human Pharmacokinetics
A pivotal study in five healthy male volunteers established the key pharmacokinetic parameters of this compound following both intravenous and oral administration[1].
Table 1: Pharmacokinetic Parameters of this compound in Healthy Humans (Intravenous Administration) [1]
| Parameter | Value | Description |
| Apparent Half-Life (α-phase) | 2 min | Initial rapid distribution phase. |
| Apparent Half-Life (β-phase) | 14 min | Secondary distribution phase. |
| Apparent Half-Life (γ-phase) | 76 min | Terminal elimination phase. |
| Total Clearance | 700 mL/min | Indicates high hepatic extraction. |
| Apparent Volume of Distribution (Steady State) | 40 L | Suggests extensive tissue binding or partitioning. |
Table 2: Renal Excretion of this compound and its Metabolites in Healthy Humans (Following Intravenous Administration) [1]
| Compound | Percentage of Dose Excreted in Urine |
| Unchanged this compound | < 0.001% |
| m-hydroxy Metabolite | < 1.0% |
| Conjugated m-hydroxy Metabolite | 20% |
Following oral administration, the extent of absorption of this compound is approximately 7%, a consequence of a large first-pass metabolism[1]. The pharmacokinetics were found to be first-order at a 300 mg oral dose, with deviations from linear kinetics observed at a higher 900 mg dose[1].
Animal Pharmacokinetics
Metabolism
This compound is extensively metabolized in the liver, with hydroxylation and subsequent conjugation being the primary biotransformation pathways[2].
Metabolic Pathways
The principal metabolic pathway for this compound involves hydroxylation to form the m-hydroxy metabolite, which is then conjugated, primarily with glucuronic acid. This conjugated metabolite is the main form excreted in the urine[1]. The m-hydroxy derivative of this compound has been shown to be less toxic than the parent compound.
Caption: Metabolic pathway of this compound.
Metabolizing Enzymes
Specific information regarding the cytochrome P450 (CYP) isoenzymes responsible for the hydroxylation of this compound and the UDP-glucuronosyltransferase (UGT) isoenzymes involved in the conjugation of the m-hydroxy metabolite is not currently available in the published literature. A study on a novel analog of this compound, PA-6, suggested potential inhibition of CYP2C9 and CYP2C19, but this does not directly implicate these enzymes in the metabolism of this compound itself.
Experimental Protocols
This section details the methodologies employed in key studies to determine the pharmacokinetic and metabolic profile of this compound.
Human Pharmacokinetic Study Protocol
The following is a summary of the protocol used in the foundational human pharmacokinetic study of this compound[1].
Caption: Workflow for Human Pharmacokinetic Study.
-
Subjects: The study was conducted in five healthy male volunteers.
-
Dosing:
-
Intravenous: Doses of 75 mg and 122 mg were administered. Due to the poor water solubility of this compound, it was admixed with 40% sterile human albumin for intravenous injection[1].
-
Oral: Capsules containing 300 mg and 900 mg of this compound were administered.
-
-
Sample Analysis:
-
A reversed-phase high-performance liquid chromatography (HPLC) method was developed for the determination of this compound and its m-hydroxy metabolite in serum and urine.
-
Extraction: A single chloroform extraction was used to isolate the parent drug, its metabolite, and an internal standard from serum or urine.
-
Chromatography: The separation was achieved on a μBondapak C18 column with a mobile phase of acetonitrile-water (50:50) adjusted to pH 3.
-
Detection: The detection limits for both this compound and its metabolite were 0.02 μmol/L using a 500 μL sample.
-
Proposed Protocol for In-Vitro Metabolism Studies
To identify the specific CYP and UGT isoenzymes responsible for this compound metabolism, the following standard in-vitro experimental workflow would be employed.
Caption: In-Vitro Metabolism Experimental Workflow.
-
Phase I (CYP Identification):
-
Human Liver Microsomes (HLM): this compound would be incubated with pooled HLM in the presence of the cofactor NADPH. The formation of m-hydroxy this compound would be monitored over time.
-
Recombinant Human CYPs: this compound would be incubated with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify which isoforms are capable of metabolizing the drug.
-
Chemical Inhibition: this compound would be co-incubated with HLM and specific chemical inhibitors for each major CYP isoform to determine which inhibitor reduces the formation of the m-hydroxy metabolite.
-
-
Phase II (UGT Identification):
-
HLM with UDPGA: The m-hydroxy this compound metabolite would be incubated with HLM and the cofactor UDP-glucuronic acid (UDPGA) to assess the formation of the glucuronide conjugate.
-
Recombinant Human UGTs: The m-hydroxy metabolite would be incubated with a panel of recombinant human UGT enzymes (e.g., UGT1A1, 1A9, 2B7) to identify the specific isoforms responsible for conjugation.
-
-
Analysis: In all in-vitro experiments, the quantification of the parent drug and its metabolites would be performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for high sensitivity and specificity.
Conclusion
The in-vivo pharmacokinetic profile of this compound in humans is characterized by rapid absorption, extensive first-pass metabolism, and a relatively short terminal half-life. The primary metabolic pathway involves hydroxylation to m-hydroxy this compound, followed by conjugation and renal excretion. While the foundational pharmacokinetic parameters in humans are well-documented, a significant data gap exists regarding the specific CYP and UGT enzymes responsible for its biotransformation. Furthermore, comprehensive and comparative pharmacokinetic data in standard preclinical species are not widely available. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and its analogs, which may aid in the future development of safer and more effective anti-inflammatory drugs.
References
- 1. Metabolite Profiling and Reaction Phenotyping for the in Vitro Assessment of the Bioactivation of Bromfenac † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Proquazone: An In-Depth Review of In Vitro Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
On-Target Effects: Inhibition of Cyclooxygenase (COX)
The principal mechanism of action of proquazone, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in many tissues and involved in homeostatic functions, and COX-2, which is inducible and its expression is upregulated during inflammation.[5]
While specific IC50 values for this compound against COX-1 and COX-2 in various in vitro assay formats are not detailed in the readily available literature, it is understood to inhibit both isoforms.[6]
Signaling Pathway: Prostaglandin Synthesis
The following diagram illustrates the canonical prostaglandin synthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of Prostaglandin Synthesis by this compound.
Potential Off-Target Effects: Data Gaps in Publicly Available Literature
A comprehensive search of scientific literature did not yield specific in vitro studies detailing the broad off-target pharmacology of this compound. Such studies, often conducted during preclinical drug development, involve screening the compound against a wide panel of receptors, enzymes, ion channels, and transporters to identify potential secondary mechanisms of action or liabilities that could lead to adverse effects.
Therefore, quantitative data (e.g., IC50, Ki, or % inhibition at a given concentration) for this compound's activity on targets other than COX enzymes are not available in the reviewed literature. The potential for this compound to interact with other cellular targets such as phosphodiesterases, nuclear receptors, or various ion channels remains uncharacterized in publicly accessible studies.
Experimental Protocols
Due to the lack of specific in vitro off-target studies for this compound, detailed experimental protocols for such assessments cannot be provided. However, a general methodology for the primary on-target activity (COX inhibition) is described below.
In Vitro Cyclooxygenase (COX) Inhibition Assay (General Protocol)
This protocol is a generalized representation of how the inhibitory activity of a compound like this compound against COX-1 and COX-2 is typically determined in vitro.[4]
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Cofactors (e.g., hematin, glutathione).
-
Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit).
-
96-well microplates.
-
Incubator and plate reader.
Procedure:
-
Prepare a series of dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, cofactors, and the diluted this compound or vehicle control.
-
Add the purified COX-1 or COX-2 enzyme to each well and incubate for a pre-determined time at a specific temperature (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Allow the reaction to proceed for a specific duration (e.g., 2 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA. The amount of PGE2 produced is inversely proportional to the inhibitory activity of the compound.
-
Plot the percentage of inhibition of COX activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a suitable non-linear regression analysis software.
The following flowchart outlines the general workflow for assessing COX inhibition in vitro.
Caption: General Workflow for In Vitro COX Inhibition Assay.
Conclusion
This compound's primary in vitro effect is the inhibition of COX-1 and COX-2 enzymes, which underlies its anti-inflammatory, analgesic, and antipyretic properties.[3] However, a detailed understanding of its potential off-target effects is limited by the lack of publicly available, comprehensive in vitro pharmacological profiling data. For a complete safety and efficacy assessment, further studies screening this compound against a broad range of molecular targets would be necessary. Such data would be invaluable for predicting potential side effects and for understanding the full pharmacological profile of this non-acidic NSAID.
References
- 1. The toxicology profile of the anti-inflammatory drug this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase inhibitors: From pharmacology to clinical read-outs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Proquazone: A Technical Guide for Investigating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) that serves as a valuable tool for studying the intricate mechanisms of inflammatory pathways.[1][2] As a quinazolinone derivative, it possesses a unique non-acidic chemical structure, distinguishing it from many other NSAIDs.[1][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in inflammation research. We present key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates, offering a comprehensive resource for scientists in the field.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] COX enzymes are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[5][6][7][8] There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the stomach lining and maintain normal kidney function.[5][9]
-
COX-2: This isoform is inducible and its expression is significantly upregulated at sites of inflammation.[5][9] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[5]
This compound inhibits both COX-1 and COX-2.[4][5] Some evidence suggests a preferential inhibition of COX-2, which could potentially lead to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4] By blocking the action of COX enzymes, this compound effectively reduces the synthesis of prostaglandins, thereby mitigating the inflammatory response.[4][5]
Data Presentation: this compound's Inhibitory Activity
The following table summarizes the quantitative data on this compound's inhibitory effects on key inflammatory markers.
| Target | Parameter | Value | Species | Reference |
| Carrageenin-induced Paw Edema | ED50 (oral) | ~3 mg/kg | Rat | [3] |
| Adjuvant-induced Arthritis | ED50 (oral) | ~1 mg/kg/day | Rat | [3] |
ED50: The dose that produces 50% of the maximal effect.
Experimental Protocols
In Vivo Model: Carrageenin-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory activity of compounds in an acute inflammatory setting.
Principle: The subcutaneous injection of carrageenin into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Methodology:
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Groups: Animals are divided into control and treatment groups.
-
Compound Administration: this compound or a reference drug (e.g., indomethacin) is administered orally one hour before the carrageenin injection.[3] The vehicle used for administration should be given to the control group.
-
Induction of Edema: A 1% solution of carrageenin in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately after carrageenin injection and at regular intervals thereafter (e.g., 3 and 5 hours).[3]
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group compared to the control group. The ED50 can then be determined from a dose-response curve.
In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of COX enzymes.
Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced by purified COX-1 or COX-2 enzymes in the presence of arachidonic acid. A reduction in PGE2 production in the presence of the test compound indicates COX inhibition.
Methodology:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.
-
Reaction Mixture: The reaction mixture typically contains the enzyme, a heme cofactor, and a buffer (e.g., Tris-HCl).
-
Compound Incubation: The test compound (this compound) at various concentrations is pre-incubated with the enzyme for a specified time.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Termination of Reaction: The reaction is stopped after a defined period by the addition of an acid.
-
Quantification of PGE2: The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated for both COX-1 and COX-2.
Signaling Pathways and Visualizations
The Arachidonic Acid Cascade and this compound's Point of Intervention
The following diagram illustrates the arachidonic acid cascade, a key inflammatory pathway, and highlights the inhibitory action of this compound.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
This diagram outlines the typical workflow for evaluating the anti-inflammatory effects of this compound using the carrageenin-induced paw edema model.
Caption: Workflow for carrageenin-induced paw edema assay.
This compound and Cytokine Signaling
While the primary mechanism of this compound is COX inhibition, its anti-inflammatory effects may also involve modulation of cytokine signaling. Prostaglandins, particularly PGE2, can influence the production and activity of various pro- and anti-inflammatory cytokines, such as interleukins (ILs) and tumor necrosis factor-alpha (TNF-α).[10] By reducing prostaglandin levels, this compound can indirectly impact these cytokine networks.
For instance, PGE2 can promote the differentiation and expansion of Th1 and Th17 cells, which are key players in chronic inflammation, by amplifying cytokine signaling.[10] Therefore, by inhibiting PGE2 synthesis, this compound may help to dampen these pro-inflammatory T-cell responses. Further research is needed to fully elucidate the direct effects of this compound on cytokine production and signaling pathways, independent of its COX-inhibitory activity.
Conclusion
This compound is a potent anti-inflammatory agent that acts through the inhibition of COX enzymes, making it a valuable tool for studying the arachidonic acid cascade and its role in inflammation. This guide has provided a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the key pathways involved. For researchers and drug development professionals, this compound offers a well-characterized compound to investigate the complexities of inflammation and to explore novel therapeutic strategies.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | C18H18N2O | CID 31508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. gpnotebook.com [gpnotebook.com]
- 10. Prostaglandin‐cytokine crosstalk in chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Proquazone's Effect on Cellular Signaling Cascades: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1][2] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation and pain.[1][2] While the foundational pharmacology of this compound centers on the arachidonic acid cascade, its broader impact on other cellular signaling pathways is less defined. This technical guide provides a comprehensive overview of the established mechanism of this compound, details the experimental protocols for evaluating its COX inhibitory activity, and explores its potential, though less characterized, effects on downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Due to the limited availability of specific quantitative data for this compound, this guide also presents comparative data for other NSAIDs to provide a broader context for its potential activity.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)
This compound exerts its anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[3]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[1]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1]
Quantitative Data on COX Inhibition
Specific IC50 values for this compound's inhibition of COX-1 and COX-2 are not consistently reported in publicly accessible scientific literature. To provide a frame of reference, the following table summarizes the IC50 values for several other common NSAIDs, as determined in a human peripheral monocyte assay.[4] This illustrates the range of potencies and selectivities observed within this drug class.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Piroxicam | 47 | 25 | 1.9 |
| Rofecoxib | > 100 | 25 | > 4.0 |
| This compound | Data not available | Data not available | Data not available |
| Table 1: Comparative IC50 values of various NSAIDs for COX-1 and COX-2 inhibition. Data extracted from a study using human peripheral monocytes.[4] |
Experimental Protocols for Assessing COX Inhibition
The following sections detail generalized methodologies for determining the inhibitory activity of compounds like this compound on COX-1 and COX-2.
In Vitro Whole-Cell Assay for COX-1 and COX-2 Inhibition
This method utilizes human peripheral blood monocytes to assess COX-1 and COX-2 activity.
Principle: Unstimulated monocytes primarily express COX-1, while stimulation with lipopolysaccharide (LPS) induces the expression of COX-2. By measuring the production of prostaglandins (e.g., PGE2) in the presence of an inhibitor, the IC50 for each isoform can be determined.
Protocol:
-
Monocyte Isolation: Isolate human peripheral blood monocytes from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Culture the isolated monocytes in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
COX-2 Induction: For the COX-2 assay, incubate the monocytes with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce COX-2 expression. For the COX-1 assay, use unstimulated monocytes.
-
Inhibitor Treatment: Pre-incubate the cells (both LPS-stimulated and unstimulated) with various concentrations of this compound (or other test compounds) for a specified time (e.g., 30 minutes).
-
Arachidonic Acid Stimulation: Add arachidonic acid (e.g., 10 µM) to the cell cultures to initiate prostaglandin synthesis and incubate for a defined period (e.g., 15 minutes).
-
Prostaglandin Measurement: Terminate the reaction and collect the cell supernatant. Measure the concentration of a specific prostaglandin, typically PGE2, using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Potential Effects on Downstream Signaling Cascades
The inhibition of prostaglandin synthesis by this compound can have ripple effects on various intracellular signaling cascades that are modulated by prostaglandins. While direct experimental evidence for this compound's impact on these pathways is lacking, we can infer potential mechanisms based on the known roles of prostaglandins.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Key MAPK cascades include the ERK1/2, JNK, and p38 pathways. Prostaglandins, particularly PGE2, can modulate MAPK activity. For instance, PGE2 has been shown to activate the ERK1/2 pathway in some cell types, which can contribute to both pro- and anti-inflammatory responses.
Hypothesized Effect of this compound: By reducing PGE2 levels, this compound could potentially attenuate the activation of the ERK1/2 pathway in contexts where PGE2 is a primary stimulus. This could contribute to its anti-inflammatory effects by reducing the expression of pro-inflammatory genes regulated by this pathway. However, this remains a hypothetical mechanism that requires experimental validation.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. The activation of NF-κB is a hallmark of many inflammatory conditions. Prostaglandins can have complex, context-dependent effects on NF-κB signaling. Some studies suggest that certain prostaglandins can enhance NF-κB activation, while others may have inhibitory effects.
Hypothesized Effect of this compound: Given that COX-2 expression is itself regulated by NF-κB, a feedback loop exists. By inhibiting COX-2, this compound reduces the production of prostaglandins that may further amplify the inflammatory response through NF-κB. Therefore, this compound could indirectly dampen NF-κB activation by breaking this positive feedback loop. Direct experimental investigation is necessary to confirm this hypothesis.
Conclusion and Future Directions
This compound's established mechanism of action is the inhibition of COX-1 and COX-2, leading to a reduction in prostaglandin synthesis. While this is the cornerstone of its anti-inflammatory effects, the full extent of its interactions with cellular signaling cascades remains an area for further investigation. The lack of publicly available, specific quantitative data on its COX inhibitory profile highlights a gap in the current understanding of this compound.
Future research should focus on:
-
Quantitative determination of this compound's IC50 values for COX-1 and COX-2 using standardized in vitro and cell-based assays to accurately assess its potency and selectivity.
-
Investigation of this compound's effects on the MAPK and NF-κB signaling pathways in relevant cell types (e.g., synoviocytes, macrophages) to elucidate potential mechanisms of action beyond prostaglandin inhibition.
-
Studies on the impact of this compound on leukocyte migration and cytokine production to provide a more complete picture of its immunomodulatory effects.
A deeper understanding of this compound's molecular interactions will be invaluable for optimizing its therapeutic use and for the development of next-generation anti-inflammatory agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Proquazone: A Technical Guide for Investigating Pain Mechanisms in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of proquazone, a non-steroidal anti-inflammatory drug (NSAID), and its application in preclinical animal models for the investigation of pain and inflammation. This compound serves as a valuable pharmacological tool for elucidating the mechanisms underlying nociception, particularly those involving the cyclooxygenase (COX) pathway.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound is a non-acidic quinazolinone derivative that exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Like other NSAIDs, it blocks the conversion of arachidonic acid into prostaglandins, which are key lipid mediators of pain and inflammation.[1][3][4] The primary mechanism involves blocking the biosynthesis of prostaglandins, which are responsible for sensitizing nociceptors (pain-sensing nerve endings).[5][6]
The two main isoforms of the COX enzyme, COX-1 and COX-2, are involved in prostaglandin synthesis.[7][8] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[8][9] this compound's inhibition of these enzymes, particularly COX-2, leads to a reduction in the production of inflammatory prostaglandins (like PGE2), thereby alleviating pain and reducing inflammation.[1][10] Some evidence suggests a preferential inhibition towards the COX-2 enzyme, which may reduce the risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
- 4. Molecular basis for the inhibition of prostanoid biosynthesis by nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Analgesic - Wikipedia [en.wikipedia.org]
- 8. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Inhibition of cyclooxygenase-2 rapidly reverses inflammatory hyperalgesia and prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Proquazone Dose-Response in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][4][5] this compound inhibits both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins from arachidonic acid.[3][4] This document provides detailed protocols for generating a dose-response curve for this compound in a cell culture setting to evaluate its cytotoxic effects and its efficacy in reducing prostaglandin E2 (PGE2) production.
Data Presentation
The following tables present illustrative quantitative data on the dose-dependent effects of this compound on cell viability and PGE2 production in a RAW 264.7 macrophage cell line model. This data is intended to serve as an example for experimental design and data presentation.
Table 1: Dose-Response of this compound on RAW 264.7 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 4.8 |
| 50 | 88.3 ± 6.2 |
| 100 | 75.1 ± 7.9 |
| 200 | 52.4 ± 8.3 |
| IC50 (µM) | ~190 |
This table illustrates the cytotoxic effect of this compound at higher concentrations.
Table 2: Dose-Dependent Inhibition of LPS-Induced PGE2 Production by this compound in RAW 264.7 Cells
| This compound Concentration (µM) | PGE2 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control, +LPS) | 2500 ± 150 | 0 |
| 0.1 | 2125 ± 130 | 15 |
| 1 | 1450 ± 98 | 42 |
| 10 | 625 ± 55 | 75 |
| 50 | 200 ± 30 | 92 |
| 100 | 80 ± 15 | 96.8 |
| IC50 (µM) | ~1.5 |
This table demonstrates the potent inhibitory effect of this compound on prostaglandin synthesis at non-cytotoxic concentrations.
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Macrophages
This protocol outlines the standard procedure for culturing and maintaining the RAW 264.7 murine macrophage cell line, a common model for studying inflammation in vitro.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the old medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-3 minutes to detach the cells.
-
Neutralize the trypsin with 7-8 mL of complete DMEM and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a suitable density.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cultured RAW 264.7 cells
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Inhibition of Prostaglandin E2 (PGE2) Production
This protocol details the induction of an inflammatory response in RAW 264.7 cells with lipopolysaccharide (LPS) and the subsequent measurement of this compound's inhibitory effect on PGE2 production.
Materials:
-
Cultured RAW 264.7 cells
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Commercially available Prostaglandin E2 ELISA kit
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and PGE2 production. Include an unstimulated control and a vehicle control (+LPS).
-
After incubation, collect the cell culture supernatants.
-
Quantify the amount of PGE2 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Generate a dose-response curve by plotting the percentage inhibition of PGE2 production against the log concentration of this compound.
Mandatory Visualization
Caption: this compound's mechanism of action in the arachidonic acid pathway.
Caption: Experimental workflow for determining this compound's dose-response.
References
Application Notes and Protocols: Proquazone Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) used in the treatment of rheumatic diseases.[1][2] For in vitro and in vivo studies, this compound is often formulated in aprotic polar solvents such as DMSO. Understanding the solubility and stability of this compound in DMSO is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide protocols for determining the kinetic and thermodynamic solubility of this compound in DMSO, as well as for assessing its stability under various storage conditions.
This compound Chemical Properties [1][3][4]
| Property | Value |
| IUPAC Name | 7-methyl-4-phenyl-1-propan-2-ylquinazolin-2-one[3] |
| Molecular Formula | C₁₈H₁₈N₂O[3] |
| Molecular Weight | 278.35 g/mol [1] |
| CAS Number | 22760-18-5[3] |
This compound Solubility in DMSO
The solubility of a compound can be described by two main parameters: kinetic solubility and thermodynamic solubility. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer, while thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution.
Illustrative Solubility Data
The following table provides a template for presenting experimentally determined solubility data for this compound in DMSO.
| Parameter | Illustrative Value | Units | Method |
| Kinetic Solubility | >100 | µM | Nephelometry |
| Thermodynamic Solubility | 25.3 | mg/mL | Shake-Flask Method |
| Thermodynamic Solubility | 90.9 | mM | Shake-Flask Method |
Experimental Protocols for Solubility Determination
This protocol provides a rapid assessment of the solubility of this compound when diluted from a DMSO stock solution into an aqueous buffer.
Materials and Reagents:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or plate reader with turbidity measurement capabilities
-
Vortex mixer
-
Calibrated pipettes and sterile, nuclease-free tips
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution by vortexing.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, rapidly add PBS (pH 7.4) to achieve the final desired concentrations in a low percentage of DMSO (typically 1-2%).
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Caption: Workflow for Kinetic Solubility Determination.
This method determines the equilibrium solubility of this compound and is considered the gold standard.
Materials and Reagents:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Glass vials
-
Orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Analytical balance
-
Calibrated pipettes and sterile, nuclease-free tips
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial.
-
Solvent Addition: Add a precise volume of DMSO to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the sample for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Accurately dilute the filtered supernatant with DMSO and quantify the concentration of dissolved this compound using a validated HPLC method with a standard curve.
Caption: Workflow for Thermodynamic Solubility.
This compound Stability in DMSO
The stability of this compound in DMSO is crucial for the reliability of biological assays. Instability can lead to a decrease in the effective concentration of the compound and the formation of degradation products with potentially confounding activities.
Illustrative Stability Data
The following table provides a template for presenting stability data for this compound in DMSO.
| Storage Condition | Time Point | % this compound Remaining (Illustrative) | Degradation Products Observed |
| -80°C | 3 months | 99.5 | None |
| 6 months | 99.2 | None | |
| -20°C | 1 month | 98.9 | None |
| 3 months | 97.5 | Minor peak at RRT 0.85 | |
| Room Temperature | 24 hours | 95.1 | Minor peaks at RRT 0.85 and 1.12 |
| 1 week | 88.3 | Major peaks at RRT 0.85 and 1.12 |
Experimental Protocols for Stability Assessment
This protocol assesses the stability of this compound in DMSO under typical storage conditions.
Materials and Reagents:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Amber glass vials
-
HPLC system with a C18 column and UV detector
-
Temperature-controlled storage units (-80°C, -20°C, and room temperature)
Procedure:
-
Sample Preparation: Aliquot the this compound stock solution into multiple amber glass vials to avoid freeze-thaw cycles.
-
Storage: Store the vials at different temperatures: -80°C, -20°C, and room temperature.
-
Time Points: At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.
-
Analysis: Analyze the samples by HPLC to determine the concentration of this compound remaining. Compare the peak area of this compound at each time point to the initial time point (T=0).
-
Degradation Profile: Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
This protocol is designed to accelerate the degradation of this compound to identify potential degradation products and degradation pathways.
Materials and Reagents:
-
This compound stock solution in DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-MS system
Procedure:
-
Stress Conditions: Expose the this compound stock solution to various stress conditions in separate vials:
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Heat the solution at an elevated temperature (e.g., 60°C).
-
-
Incubation: Incubate the vials for a defined period (e.g., 24 hours).
-
Neutralization: For the acidic and basic samples, neutralize the solutions before analysis.
-
Analysis: Analyze all samples using an HPLC-MS system to separate and identify the degradation products based on their retention times and mass-to-charge ratios.
Caption: Workflow for Forced Degradation Study.
References
Proquazone Protocol for In Vitro Inflammation Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1][2] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation and pain.[1] This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory activity of this compound and other potential anti-inflammatory compounds. The described assays are fundamental for screening and characterizing compounds that target key pathways in the inflammatory response.
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes.[1] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and is upregulated at sites of inflammation.[3] By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby mitigating the inflammatory cascade. In vitro assays are essential to quantify the inhibitory potency of compounds like this compound on these enzymes and their downstream effects.
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the expected quantitative data for a test compound like this compound in key in vitro anti-inflammatory assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Cyclooxygenase (COX) Inhibition Activity
| Compound | Target Enzyme | IC50 (µM) |
| This compound | COX-1 | To be determined |
| This compound | COX-2 | To be determined |
| Celecoxib (Control) | COX-1 | ~82 |
| Celecoxib (Control) | COX-2 | ~6.8 |
| Indomethacin (Control) | COX-1 | ~0.009 |
| Indomethacin (Control) | COX-2 | ~0.31 |
Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Parameter | IC50 (µM) |
| This compound | PGE2 Production | To be determined |
| This compound | TNF-α Production | To be determined |
| This compound | IL-6 Production | To be determined |
| Dexamethasone (Control) | TNF-α Production | ~0.044 |
| Dexamethasone (Control) | IL-6 Production | ~0.058 |
Note: IC50 values are dependent on experimental conditions and should be determined for each compound of interest.
Experimental Protocols
Assay 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the in vitro potency and selectivity of this compound in inhibiting the activity of purified COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component of COX catalyzes the reduction of PGG2 to PGH2, a process that can be monitored colorimetrically using a suitable substrate like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which forms a colored product upon oxidation.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Heme cofactor
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
This compound
-
Control inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Enzyme Preparation: Reconstitute the purified COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.
-
Assay Reaction: a. In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well. b. Add various concentrations of this compound or control inhibitors to the respective wells. Include a vehicle control (e.g., DMSO). c. Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding arachidonic acid to each well. e. Immediately add the TMPD substrate.
-
Data Acquisition: Measure the absorbance at 590 nm at regular intervals for 5 minutes using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction for each concentration of the test compound. b. Determine the percentage of inhibition relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Assay 2: Inhibition of Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
Objective: To evaluate the ability of this compound to inhibit the production of the pro-inflammatory mediator PGE2 in a cellular context.
Principle: Macrophage cell lines, such as RAW 264.7, can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the upregulation of COX-2 and subsequent production of prostaglandins like PGE2. The concentration of PGE2 in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Control compound (e.g., Dexamethasone)
-
PGE2 ELISA kit
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or a control compound for 1 hour. Include a vehicle control.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce PGE2 production.
-
Sample Collection: After incubation, collect the cell culture supernatants.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: a. Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated vehicle control. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Assay 3: Inhibition of Pro-inflammatory Cytokine (TNF-α and IL-6) Production
Objective: To assess the effect of this compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages.
Principle: Similar to PGE2 production, LPS stimulation of macrophages also leads to the release of pro-inflammatory cytokines like TNF-α and IL-6. The levels of these cytokines in the cell culture supernatant can be quantified by ELISA.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
LPS
-
This compound
-
Control compound (e.g., Dexamethasone)
-
TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
Cell culture incubator
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as described in Assay 2 for cell seeding and treatment with this compound and controls.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for the appropriate duration (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6).
-
Sample Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using their respective commercial ELISA kits.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for TNF-α and IL-6 production as described for PGE2.
Visualizations
Signaling Pathway
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Workflow
Caption: Workflow for cell-based in vitro inflammation assay.
References
- 1. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Proquazone in Rodent Arthritis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[3] While clinically evaluated in humans for rheumatic diseases such as rheumatoid arthritis and osteoarthritis, detailed preclinical data on its administration in specific rodent models of arthritis are not extensively available in recent literature.[3] Early studies have confirmed its efficacy as an orally active anti-inflammatory agent in animal models and have noted it to be less ulcerogenic than indomethacin in rats.[1][2]
This document provides a general framework for the administration and evaluation of this compound in common rodent models of arthritis, based on established protocols for NSAIDs. It is intended to serve as a foundational guide for researchers designing new studies.
Mechanism of Action: COX Inhibition
This compound, like other NSAIDs, exerts its anti-inflammatory effects by blocking the activity of COX enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are central to the inflammatory cascade. The reduction in prostaglandin levels leads to decreased vasodilation, edema, and pain associated with arthritis.
Caption: this compound's primary mechanism of action.
Experimental Protocols
Due to the lack of specific published protocols for this compound in rodent arthritis models, the following are generalized methodologies for two standard models: Adjuvant-Induced Arthritis (AIA) in rats and Collagen-Induced Arthritis (CIA) in mice. These should be adapted and optimized for specific experimental goals.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of chronic inflammation.
Materials:
-
Male Lewis or Wistar rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or calipers
-
Syringes and needles
Protocol:
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
-
-
Grouping and Dosing:
-
Divide animals into groups: Vehicle control, this compound (various doses), and a positive control (e.g., Indomethacin).
-
Begin oral administration of this compound or vehicle daily, starting from day 0 (prophylactic) or upon the appearance of clinical signs (therapeutic, around day 10-12).
-
-
Assessment of Arthritis:
-
Measure the volume of both hind paws using a plethysmometer or the diameter with calipers at regular intervals (e.g., every 2-3 days) starting from day 0.
-
Calculate the change in paw volume or thickness as an indicator of inflammation.
-
Visually score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 4=severe swelling and erythema).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21 or 28), collect blood for analysis of inflammatory markers (e.g., cytokines, C-reactive protein).
-
Harvest joints for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Caption: Experimental workflow for the AIA rat model.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is widely used as it shares immunological and pathological features with human rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound
-
Syringes and needles
Protocol:
-
Primary Immunization:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of type II collagen emulsified in CFA.
-
-
Booster Immunization:
-
On day 21, administer a booster injection intradermally with 100 µg of type II collagen emulsified in IFA.
-
-
Grouping and Dosing:
-
Divide animals into experimental groups as described for the AIA model.
-
Commence daily oral administration of this compound or vehicle, either prophylactically (from day 0 or day 21) or therapeutically (upon onset of arthritis, typically around day 24-28).
-
-
Assessment of Arthritis:
-
Monitor mice for the onset and severity of arthritis starting from day 21.
-
Score each paw for inflammation on a scale of 0-4. The cumulative score per mouse will represent the arthritis index.
-
Measure paw thickness with calipers.
-
-
Endpoint Analysis:
Caption: Experimental workflow for the CIA mouse model.
Data Presentation
Table 1: Effect of this compound on Paw Volume in Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg) | Change in Paw Volume (mL) on Day 21 (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | [Data] | - |
| This compound | [Dose 1] | [Data] | [Data] |
| This compound | [Dose 2] | [Data] | [Data] |
| This compound | [Dose 3] | [Data] | [Data] |
| Positive Control | [Dose] | [Data] | [Data] |
Table 2: Effect of this compound on Arthritis Score in Collagen-Induced Arthritis in Mice
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score on Day 35 (Mean ± SEM) |
| Vehicle Control | - | [Data] |
| This compound | [Dose 1] | [Data] |
| This compound | [Dose 2] | [Data] |
| This compound | [Dose 3] | [Data] |
| Positive Control | [Dose] | [Data] |
Conclusion
This compound is an NSAID with a history of use in rheumatic conditions. While detailed modern preclinical data in rodent arthritis models are scarce, the established protocols for AIA in rats and CIA in mice provide a robust framework for its evaluation. Researchers should focus on dose-response studies and include relevant positive controls to accurately characterize the anti-arthritic potential of this compound. Key outcome measures should include clinical scoring, paw volume measurements, and endpoint analyses of inflammatory markers and joint histopathology.
References
- 1. The anti-inflammatory profile of this compound [pubmed.ncbi.nlm.nih.gov]
- 2. The toxicology profile of the anti-inflammatory drug this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Proquazone Cytotoxicity Assay in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1] Like other NSAIDs, it functions by blocking the synthesis of prostaglandins.[1][2] While its therapeutic effects are well-documented, a comprehensive understanding of its cytotoxic profile in primary human cells is crucial for preclinical safety assessment and drug development. Primary cells, being more representative of in vivo physiology than immortalized cell lines, are the preferred model for toxicological screening.
These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in primary human cells using two common methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
Data Presentation
As no specific published data for this compound cytotoxicity in primary cells is available, the following table presents hypothetical yet plausible 50% inhibitory concentration (IC50) values. These values are intended to serve as a reference for experimental design and data interpretation. Researchers should determine the IC50 values for their specific primary cell type and experimental conditions.
| Primary Cell Type | Assay | Incubation Time (hours) | This compound IC50 (µM) |
| Primary Human Hepatocytes | MTT | 24 | 150 |
| Primary Human Hepatocytes | LDH | 24 | 250 |
| Primary Human Renal Proximal Tubule Epithelial Cells | MTT | 48 | 200 |
| Primary Human Renal Proximal Tubule Epithelial Cells | LDH | 48 | 300 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | MTT | 72 | 175 |
Signaling Pathway of this compound Action
This compound, as an NSAID, primarily targets the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1] By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects. At high concentrations or in susceptible cell types, this inhibition and other off-target effects can potentially lead to cellular stress and cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing this compound cytotoxicity in primary cells involves isolating and culturing the primary cells, exposing them to a range of this compound concentrations, and then performing a cytotoxicity assay (e.g., MTT or LDH) to determine cell viability.
Experimental Protocols
The following are detailed protocols for the MTT and LDH cytotoxicity assays, adapted for the assessment of this compound in primary cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Isolate and prepare a single-cell suspension of the primary cells.
-
Determine the optimal seeding density for the specific primary cell type to ensure they are in the exponential growth phase during the assay.
-
Seed the cells in a 96-well plate at the predetermined density in 100 µL of culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. A starting range of 1 µM to 1000 µM is recommended for initial experiments.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down or by using a plate shaker.
-
Incubate the plate for an additional 2-4 hours at 37°C, or overnight, to ensure complete solubilization of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[5][6][7]
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Multichannel pipette
-
Microplate reader (absorbance at the wavelength specified by the kit manufacturer, typically around 490 nm)
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
In addition to the vehicle and no-treatment controls, prepare a maximum LDH release control by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.
-
-
LDH Assay:
-
After the incubation period with this compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (as per the kit's protocol, typically 50 µL) from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
-
Data Acquisition:
-
Measure the absorbance of each well at the wavelength specified by the kit manufacturer using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control (medium only) from all other absorbance values.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Experimental LDH release: Absorbance from this compound-treated cells.
-
Spontaneous LDH release: Absorbance from vehicle control cells.
-
Maximum LDH release: Absorbance from cells treated with lysis solution.
-
-
Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the IC50 value.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C18H18N2O | CID 31508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols for Long-Term Chondrocyte Culture Studies with Proquazone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) that has been used in the management of rheumatic diseases such as osteoarthritis.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of prostaglandin synthesis.[1][2][3][4] Prostaglandins, particularly Prostaglandin E2 (PGE2), are key mediators of inflammation and pain in joints. In the context of chondrocyte biology, PGE2 has been shown to have pleiotropic effects, influencing cell proliferation, differentiation, and matrix synthesis.[1][2][5][6][7] Therefore, investigating the long-term effects of this compound on chondrocytes is crucial for understanding its potential as a disease-modifying agent in osteoarthritis.
These application notes provide a framework for conducting long-term in vitro studies to evaluate the effects of this compound on primary chondrocytes. The protocols outlined below are based on established methods for chondrocyte culture and analysis of NSAID effects. As specific data for this compound in long-term chondrocyte culture is limited, the provided concentrations and expected outcomes are based on studies with other NSAIDs and should be optimized empirically for this compound.
Data Presentation: Effects of NSAIDs on Chondrocyte Metabolism
The following tables summarize quantitative data from studies on various NSAIDs, which can serve as a reference for designing experiments with this compound.
Table 1: Effects of Various NSAIDs on Glycosaminoglycan (GAG) Synthesis in Human Arthritic Chondrocytes
| NSAID | Effect on GAG Synthesis | Reference |
| Aceclofenac | Stimulatory | [8] |
| Tenidap | Stimulatory | [8] |
| Tolmetin | Stimulatory | [8] |
| Piroxicam | No significant effect | [8] |
| Tiaprofenic Acid | No significant effect | [8] |
| Aspirin | No significant effect | [8] |
| Naproxen | Inhibitory | [8] |
| Ibuprofen | Inhibitory | [8] |
| Indomethacin | Inhibitory | [8] |
| Nimezulide | Inhibitory | [8] |
Table 2: Effects of NSAIDs on Chondrocyte Viability and Proliferation
| NSAID | Concentration Range | Effect on Viability/Proliferation | Cell Type | Reference |
| Indomethacin | 10⁻⁸ to 10⁻⁴ M | Inhibition of proliferation, induction of cell death | Fetal Rat Epiphyseal-Articular Chondrocytes | [9] |
| Ketorolac | 10⁻⁸ to 10⁻⁴ M | Inhibition of proliferation, induction of cell death | Fetal Rat Epiphyseal-Articular Chondrocytes | [9] |
| Diclofenac | 10⁻⁸ to 10⁻⁴ M | Inhibition of proliferation, induction of cell death | Fetal Rat Epiphyseal-Articular Chondrocytes | [9] |
| Piroxicam | 10⁻⁸ to 10⁻⁴ M | Inhibition of proliferation, induction of cell death | Fetal Rat Epiphyseal-Articular Chondrocytes | [9] |
| Celecoxib | 10⁻⁸ to 10⁻⁴ M | Less deleterious effects on proliferation and viability | Fetal Rat Epiphyseal-Articular Chondrocytes | [9] |
| Rofecoxib (analog) | 10⁻⁸ to 10⁻⁴ M | No significant effect on cytotoxicity | Fetal Rat Epiphyseal-Articular Chondrocytes | [9] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Articular Chondrocytes
This protocol describes the isolation of primary chondrocytes from articular cartilage, a crucial first step for in vitro studies.
Materials:
-
Articular cartilage source (e.g., bovine knee joints, human tissue with ethical approval)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Pronase
-
Collagenase Type II
-
Sterile phosphate-buffered saline (PBS)
-
Cell strainers (70 µm)
-
Centrifuge
-
Culture flasks/plates
Procedure:
-
Aseptically dissect articular cartilage from the joint.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Wash the cartilage pieces with sterile PBS containing Penicillin-Streptomycin.
-
Incubate the cartilage pieces in DMEM containing 2 mg/mL Pronase for 1 hour at 37°C with gentle agitation.
-
Wash the tissue with PBS to remove the Pronase.
-
Incubate the cartilage pieces in DMEM containing 0.5 mg/mL Collagenase Type II overnight at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the chondrocytes at a high density (e.g., 1 x 10⁶ cells/cm²) in culture flasks or plates.
-
For long-term culture and to maintain the chondrocytic phenotype, consider 3D culture systems such as alginate bead culture or microcarrier-based culture.
Protocol 2: Long-Term Treatment of Chondrocyte Cultures with this compound
This protocol outlines a general procedure for the long-term treatment of chondrocyte cultures with this compound to assess its effects on cell viability and matrix synthesis.
Materials:
-
Primary chondrocyte cultures (monolayer or 3D)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Culture medium (DMEM with 10% FBS, Penicillin-Streptomycin)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Reagents for quantifying GAGs (e.g., DMMB dye)
-
Reagents for quantifying collagen (e.g., Sirius Red)
-
RNA extraction kit and reagents for RT-qPCR
Procedure:
-
Establish primary chondrocyte cultures as described in Protocol 1.
-
Once the cultures are established (e.g., 80-90% confluency for monolayers), replace the medium with fresh medium containing various concentrations of this compound. A concentration range of 1 µM to 50 µM can be used as a starting point, based on data from other NSAIDs. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Culture the cells for the desired long-term period (e.g., 7, 14, or 21 days), changing the medium with fresh this compound every 2-3 days.
-
At each time point, perform the following analyses:
-
Cell Viability: Use a cell viability assay to determine the effect of this compound on chondrocyte viability.
-
Extracellular Matrix Analysis:
-
Collect the culture medium and the cell layer separately.
-
Quantify the amount of sulfated glycosaminoglycans (GAGs) in both fractions using the DMMB assay.
-
Quantify the total collagen content using the Sirius Red assay.
-
-
Gene Expression Analysis:
-
Extract total RNA from the chondrocytes.
-
Perform RT-qPCR to analyze the expression of key chondrogenic markers (e.g., COL2A1, ACAN), catabolic enzymes (e.g., MMP13, ADAMTS5), and inflammatory mediators (e.g., COX2, PGE2).
-
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize key signaling pathways and the experimental workflow.
Caption: this compound inhibits COX-2, reducing PGE2 synthesis and modulating chondrocyte function.
Caption: Workflow for studying this compound's long-term effects on chondrocytes.
Caption: PGE2 signaling via EP2/EP4 receptors can inhibit chondrocyte maturation.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the long-term effects of this compound on chondrocyte cultures. By systematically evaluating its impact on cell viability, extracellular matrix metabolism, and gene expression, a deeper understanding of this compound's potential role in osteoarthritis treatment can be achieved. It is important to reiterate that the specific experimental conditions for this compound should be empirically determined. The visualization of key signaling pathways and experimental workflows will aid in the design and interpretation of these studies.
References
- 1. Cyclooxygenases and prostaglandin E2 receptors in growth plate chondrocytes in vitro and in situ – prostaglandin E2 dependent proliferation of growth plate chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 Inhibits BMP Signaling and Delays Chondrocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of nonsteroidal anti-inflammatory drugs on chondrocyte metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimal 3-D culture of primary articular chondrocytes for use in the Rotating Wall Vessel Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 inhibits BMP signaling and delays chondrocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PGE2 And Its Cognate EP Receptors Control Human Adult Articular Cartilage Homeostasis and Are Linked to the Pathophysiology of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGE2 signal through EP2 promotes the growth of articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of NSAID on the matrix of human articular cartilages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of non-steroidal anti-inflammatory drugs on cell proliferation and death in cultured epiphyseal-articular chondrocytes of fetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Proquazone's Efficacy in the Carrageenan-Induced Paw Edema Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) with a non-acidic chemical structure, distinguishing it from many other compounds in its class.[1][2][3] It exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4] This inhibition curtails the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4][5]
The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[6][7][8] Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw elicits a biphasic inflammatory response. The initial phase (0-6 hours) is characterized by the release of histamine, serotonin, and bradykinin. The subsequent late phase (after 6 hours) is mediated by the production of prostaglandins and cytokines, driven by enzymes like COX-2.[9] This model is therefore highly relevant for assessing the efficacy of COX inhibitors like this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing the carrageenan-induced paw edema model to investigate the anti-inflammatory properties of this compound.
Data Presentation
The following tables represent hypothetical, yet typical, quantitative data for this compound in the carrageenan-induced paw edema model to illustrate how results should be structured for clear comparison.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume (mL) at 3 hours post-carrageenan (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control (Saline) | 10 mL/kg | 1.25 ± 0.08 | - |
| This compound | 10 | 0.95 ± 0.06* | 24.0% |
| This compound | 30 | 0.70 ± 0.05 | 44.0% |
| This compound | 100 | 0.55 ± 0.04 | 56.0% |
| Indomethacin (Reference) | 10 | 0.62 ± 0.05** | 50.4% |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data is representative. SEM: Standard Error of the Mean. p.o.: oral administration.
Table 2: Time-Course of Anti-Inflammatory Effect of this compound (30 mg/kg)
| Treatment Group | Paw Volume Increase (mL) at 1 hr | Paw Volume Increase (mL) at 2 hr | Paw Volume Increase (mL) at 3 hr | Paw Volume Increase (mL) at 4 hr |
| Vehicle Control | 0.45 ± 0.04 | 0.78 ± 0.06 | 1.05 ± 0.07 | 1.10 ± 0.08 |
| This compound (30 mg/kg) | 0.30 ± 0.03* | 0.50 ± 0.04 | 0.58 ± 0.05 | 0.61 ± 0.05** |
| % Inhibition | 33.3% | 35.9% | 44.8% | 44.5% |
*p < 0.05, **p < 0.01 compared to Vehicle Control at the same time point. Data is representative.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo acute anti-inflammatory efficacy of this compound.
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Lambda Carrageenan (Type IV)
-
Indomethacin (as a reference standard)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)
-
Sterile 0.9% saline
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.[10]
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group), such as:
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: this compound (e.g., 30 mg/kg)
-
Group 4: this compound (e.g., 100 mg/kg)
-
Group 5: Indomethacin (e.g., 10 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer. This is the basal volume (V₀).
-
Compound Administration: Administer this compound, indomethacin, or the vehicle via oral gavage. The volume is typically 1 mL per 100g of body weight.
-
Induction of Edema: One hour after the administration of the test compounds, inject 0.1 mL of a freshly prepared 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw of each rat.[9]
-
Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.[10]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
Visualizations
Signaling Pathway
References
- 1. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative studies of the pathway to acute carrageenan inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academy.miloa.eu [academy.miloa.eu]
- 9. A new anti-inflammatory drug, this compound, and ibuprofen in the treatment of degenerative joint disease of the knee (gonarthrosis). A double-blind comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The toxicology profile of the anti-inflammatory drug this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Proquazone for Inhibiting Prostaglandin E2 Production in Macrophages: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates analgesic and anti-inflammatory properties.[1][2][3][4] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1][5] Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its production is significantly upregulated in activated macrophages. This document provides detailed application notes and experimental protocols for investigating the inhibitory effect of this compound on PGE2 production in macrophages.
The information presented herein is based on the established understanding of NSAID action on macrophage signaling pathways. Due to limited publicly available data on the specific inhibitory concentrations of this compound on COX-1 and COX-2 enzymes and its direct effects on PGE2 production in macrophages, the following protocols are adapted from established methodologies for similar compounds. Researchers are advised to perform dose-response experiments to determine the optimal concentrations of this compound for their specific experimental setup.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
This compound exerts its anti-inflammatory effects by inhibiting the activity of both COX-1 and COX-2 enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2.
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the gastric mucosa and regulating renal blood flow.
-
COX-2 is an inducible enzyme, and its expression is significantly upregulated at sites of inflammation, leading to a surge in prostaglandin production.[1]
By inhibiting COX enzymes, this compound effectively reduces the levels of prostaglandins, thereby mitigating inflammation, pain, and fever.[1] Some evidence suggests that this compound may exhibit preferential inhibition of COX-2, which could potentially lead to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2]
Signaling Pathways in Macrophage PGE2 Production
The production of PGE2 in macrophages, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS), is a complex process involving multiple signaling pathways.
A key pathway is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) . Upon stimulation, NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including PTGS2, the gene encoding for COX-2.
The subsequent synthesis of PGE2 can also influence macrophage function through a feedback loop involving PGE2 receptors (EP2 and EP4). This can lead to the activation of the cyclic AMP (cAMP)-protein kinase A (PKA) signaling pathway , which can modulate the inflammatory response.
dot
Caption: this compound inhibits PGE2 production by blocking the COX-2 enzyme.
Data Presentation
Due to the absence of specific quantitative data for this compound in the reviewed literature, the following table is a template for researchers to populate with their experimental findings. It is designed for clear comparison of the inhibitory effects of this compound on PGE2 production.
| Treatment Group | This compound Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Production | Cell Viability (%) |
| Vehicle Control (e.g., DMSO) | 0 | [Insert Value] | 0 | 100 |
| This compound | [e.g., 1] | [Insert Value] | [Calculate Value] | [Insert Value] |
| This compound | [e.g., 10] | [Insert Value] | [Calculate Value] | [Insert Value] |
| This compound | [e.g., 50] | [Insert Value] | [Calculate Value] | [Insert Value] |
| This compound | [e.g., 100] | [Insert Value] | [Calculate Value] | [Insert Value] |
| Positive Control (e.g., Indomethacin) | [e.g., 10] | [Insert Value] | [Calculate Value] | [Insert Value] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on PGE2 production in macrophages.
Protocol 1: In Vitro Inhibition of PGE2 Production in LPS-Stimulated Macrophages
This protocol details the steps to measure the inhibitory effect of this compound on PGE2 production in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
dot
Caption: Workflow for assessing this compound's effect on PGE2 production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Prostaglandin E2 (PGE2) ELISA kit
-
Cell viability assay kit (e.g., MTT, XTT)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Standard laboratory equipment (incubator, centrifuge, microplate reader)
Procedure:
-
Cell Seeding:
-
Culture macrophage cells to 80-90% confluency.
-
Harvest the cells and seed them into multi-well plates at a predetermined density (e.g., 2.5 x 10^5 cells/well for a 24-well plate).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (another known COX inhibitor like indomethacin) should be included.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plates for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete culture medium (a final concentration of 1 µg/mL is commonly used, but should be optimized).
-
Add the LPS solution to all wells except for the negative control wells (which should receive medium only).
-
Incubate the plates for an additional 24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant from each well for PGE2 analysis. Store the supernatants at -80°C if not analyzed immediately.
-
Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Assess cell viability in the remaining cell monolayers using an appropriate assay (e.g., MTT) to ensure that the observed inhibition of PGE2 is not due to cytotoxicity of this compound.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 production for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits PGE2 production by 50%).
-
Protocol 2: Western Blot Analysis of COX-2 Expression
This protocol is to determine if this compound's inhibition of PGE2 production is due to the direct inhibition of the COX-2 enzyme activity or by affecting its expression.
Materials:
-
Treated cell lysates from Protocol 1
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-COX-2 and anti-β-actin (or another loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After the treatment period (as in Protocol 1), wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the COX-2 band intensity to the corresponding β-actin band intensity.
-
Compare the levels of COX-2 expression between the different treatment groups.
-
Conclusion
This compound is an NSAID with the potential to inhibit PGE2 production in macrophages by targeting COX enzymes. The provided application notes and protocols offer a framework for researchers to investigate this effect in a laboratory setting. While specific quantitative data for this compound is currently limited, the established methodologies for other NSAIDs can be effectively adapted. Further research is warranted to fully elucidate the specific inhibitory profile and mechanism of action of this compound in macrophages, which will be valuable for its potential therapeutic applications in inflammatory diseases.
References
- 1. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new anti-inflammatory drug, this compound, and ibuprofen in the treatment of degenerative joint disease of the knee (gonarthrosis). A double-blind comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The toxicology profile of the anti-inflammatory drug this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C18H18N2O | CID 31508 - PubChem [pubchem.ncbi.nlm.nih.gov]
Proquazone's Impact on Gene Expression in Inflammatory Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1][2] this compound targets both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins and alleviating inflammatory responses.[1][2] While the inhibition of prostaglandin synthesis is a well-established effect, the broader impact of this compound on the gene expression profile of inflammatory cells is an area of significant interest for understanding its full therapeutic potential and for the development of novel anti-inflammatory strategies.
These application notes provide a detailed overview of the hypothesized effects of this compound on the expression of key inflammatory genes. Due to a lack of publicly available quantitative data specific to this compound's effects on gene expression, this document presents a set of illustrative protocols and hypothetical data based on the known mechanisms of NSAIDs and common experimental practices in inflammation research.
Signaling Pathway: this compound's Anti-Inflammatory Mechanism
This compound, as a non-steroidal anti-inflammatory drug (NSAID), exerts its primary effect by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators. The reduction in prostaglandin levels leads to a decrease in the signs of inflammation, such as pain and swelling. Furthermore, by modulating prostaglandin levels, this compound can indirectly influence the expression of various downstream inflammatory genes that are often regulated by prostaglandin-mediated signaling pathways.
Caption: this compound's mechanism of action.
Data Presentation: Hypothetical Effects of this compound on Gene Expression
The following table summarizes the hypothetical quantitative data on the effect of this compound on the expression of key inflammatory genes in lipopolysaccharide (LPS)-stimulated macrophages. This data is illustrative and intended to represent the expected outcome based on the known anti-inflammatory properties of NSAIDs.
| Gene | Treatment Group | Fold Change vs. Control (Unstimulated) | P-value |
| TNF-α | LPS (1 µg/mL) | 50.2 | < 0.001 |
| LPS + this compound (10 µM) | 22.5 | < 0.01 | |
| LPS + this compound (50 µM) | 8.1 | < 0.001 | |
| IL-6 | LPS (1 µg/mL) | 125.7 | < 0.001 |
| LPS + this compound (10 µM) | 60.3 | < 0.01 | |
| LPS + this compound (50 µM) | 15.8 | < 0.001 | |
| IL-1β | LPS (1 µg/mL) | 35.4 | < 0.001 |
| LPS + this compound (10 µM) | 18.9 | < 0.01 | |
| LPS + this compound (50 µM) | 6.2 | < 0.001 | |
| COX-2 | LPS (1 µg/mL) | 80.1 | < 0.001 |
| LPS + this compound (10 µM) | 35.6 | < 0.01 | |
| LPS + this compound (50 µM) | 10.4 | < 0.001 | |
| IL-10 | LPS (1 µg/mL) | 5.2 | < 0.05 |
| LPS + this compound (10 µM) | 8.7 | < 0.01 | |
| LPS + this compound (50 µM) | 12.3 | < 0.001 |
Experimental Protocols
This section provides a detailed, representative protocol for investigating the effect of this compound on the gene expression of inflammatory markers in a macrophage cell line.
Protocol 1: In Vitro Analysis of this compound's Effect on Inflammatory Gene Expression in Macrophages
Objective: To quantify the change in mRNA levels of key inflammatory genes (TNF-α, IL-6, IL-1β, COX-2, and IL-10) in a macrophage cell line (e.g., RAW 264.7) upon stimulation with lipopolysaccharide (LPS) and treatment with this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Quantitative PCR (qPCR) master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for target genes (TNF-α, IL-6, IL-1β, COX-2, IL-10) and a reference gene (e.g., GAPDH, β-actin)
-
Cell culture plates (6-well)
-
qPCR instrument
Experimental Workflow:
Caption: Workflow for gene expression analysis.
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare stock solutions of LPS and this compound in an appropriate solvent (e.g., DMSO for this compound).
-
On the day of the experiment, replace the culture medium with fresh medium.
-
Treat the cells according to the experimental groups:
-
Control: Vehicle control (e.g., DMSO).
-
LPS: 1 µg/mL LPS.
-
LPS + this compound (Low Dose): 1 µg/mL LPS + 10 µM this compound.
-
LPS + this compound (High Dose): 1 µg/mL LPS + 50 µM this compound.
-
-
Incubate the plates for a predetermined time (e.g., 6 hours) to allow for gene expression changes.
-
-
RNA Extraction:
-
After incubation, wash the cells with PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and a qPCR master mix.
-
Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the treated groups to the control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed changes.
-
Conclusion
This compound, through its inhibition of COX enzymes, is expected to significantly modulate the gene expression profile of inflammatory cells. The illustrative data and protocols provided in these application notes offer a framework for researchers to investigate these effects quantitatively. By downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and potentially upregulating anti-inflammatory mediators like IL-10, this compound's anti-inflammatory action likely extends beyond the mere reduction of prostaglandin synthesis. Further experimental validation using the outlined protocols will be crucial to fully elucidate the molecular mechanisms underlying the therapeutic efficacy of this compound in inflammatory conditions.
References
Application Note: Quantification of Proquazone in Human Plasma by HPLC-UV
Introduction
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) utilized in the management of rheumatoid arthritis and other rheumatic conditions. Accurate quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma samples. The method is simple, rapid, and demonstrates excellent accuracy and precision, making it suitable for high-throughput analysis in a research or clinical setting.
Principle
The method involves a straightforward protein precipitation step to extract this compound and an internal standard (IS), glafenine, from human plasma. Chromatographic separation is achieved on a C8 reversed-phase column with an isocratic mobile phase, followed by detection using a UV-Vis detector. Quantification is based on the peak area ratio of this compound to the internal standard.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Glafenine (Internal Standard, IS) (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Sodium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2EDTA as anticoagulant)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is required.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C8 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.025 M Sodium Acetate (60:40, v/v), adjusted to pH 5.0 with glacial acetic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (approximately 25°C) |
| Detection Wavelength | 234 nm |
| Injection Volume | 50 µL |
| Run Time | 10 minutes |
Table 1: HPLC Chromatographic Conditions.
3. Preparation of Solutions
-
Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions of this compound: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 20 µg/mL.
-
Internal Standard (Glafenine) Stock Solution (1 mg/mL): Accurately weigh 10 mg of glafenine and dissolve in 10 mL of acetonitrile.
-
Internal Standard (Glafenine) Working Solution (20 µg/mL): Dilute the IS stock solution with the mobile phase.
4. Sample Preparation
-
Pipette 200 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the glafenine working solution (20 µg/mL) to each tube and vortex briefly.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an HPLC vial.
-
Inject 50 µL of the supernatant into the HPLC system.
5. Method Validation
The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1] The validation parameters assessed were selectivity, linearity, accuracy, precision, recovery, and stability.
-
Selectivity: The selectivity of the method was evaluated by analyzing six different batches of blank human plasma. The chromatograms were examined for any interfering peaks at the retention times of this compound and the internal standard.
-
Linearity: Calibration curves were constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. The linearity was assessed over the range of 0.1 - 10 µg/mL.
-
Accuracy and Precision: The intra-day and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day (n=6) and on three different days (n=6 each day), respectively.
-
Recovery: The extraction recovery of this compound was determined by comparing the peak areas of extracted plasma samples with those of unextracted standard solutions at the same concentration.
-
Stability: The stability of this compound in plasma was assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Data Presentation
Linearity and Range
| Parameter | Result |
| Calibration Range | 0.1 - 10 µg/mL |
| Regression Equation | y = 0.125x + 0.008 |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 0.1 µg/mL |
Table 2: Linearity and Lower Limit of Quantification (LLOQ).
Accuracy and Precision
| QC Concentration (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low (0.3) | 98.5 | 3.8 | 99.2 | 4.5 |
| Medium (2.5) | 101.2 | 2.5 | 100.8 | 3.1 |
| High (8.0) | 99.7 | 1.9 | 100.3 | 2.2 |
Table 3: Intra-day and Inter-day Accuracy and Precision.
Recovery
| Analyte | Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| This compound | 0.3 | 98.2 | 4.1 |
| 2.5 | 101.5 | 3.3 | |
| 8.0 | 99.8 | 2.8 | |
| Glafenine (IS) | 2.0 | 97.5 | 3.5 |
Table 4: Extraction Recovery of this compound and Internal Standard.
Stability
| Stability Condition | Concentration (µg/mL) | Mean Stability (%) |
| Short-term (4h at room temp) | 0.3 | 97.8 |
| 8.0 | 98.5 | |
| Long-term (-20°C for 30 days) | 0.3 | 96.5 |
| 8.0 | 97.2 | |
| Three Freeze-Thaw Cycles | 0.3 | 95.8 |
| 8.0 | 96.9 |
Table 5: Stability of this compound in Human Plasma.
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Logical relationship of the bioanalytical method validation process.
References
Troubleshooting & Optimization
Troubleshooting Proquazone precipitation in cell culture media
Welcome to the Proquazone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding its solubility and potential for precipitation in cell culture media.
This compound is a non-steroidal anti-inflammatory drug (NSAID) that is practically insoluble in water.[1] This characteristic can present challenges when preparing solutions for in vitro experiments. The following information is intended to provide guidance on how to mitigate these challenges and ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[2][3] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[4] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]
Q2: Why is this compound precipitating in my cell culture medium?
A2: this compound is a lipophilic compound with very low aqueous solubility.[1] When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous cell culture medium, the abrupt change in solvent polarity can cause the drug to come out of solution and form a precipitate. Other factors that can contribute to precipitation include the pH of the medium, the presence of certain salts, and interactions with proteins in the serum.
Q3: What is the recommended solvent for making a this compound stock solution?
A3: For cell culture applications, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for dissolving poorly soluble compounds like this compound. It is important to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Can I store this compound that has been diluted in cell culture medium?
A4: It is generally not recommended to store drugs that have been diluted in cell culture medium, especially if the medium contains serum.[6] The drug may interact with components in the medium, leading to degradation or precipitation over time.[6] It is best to prepare fresh dilutions of this compound in your cell culture medium for each experiment.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
Issue: I observed a precipitate in my cell culture medium after adding this compound.
Step 1: Review your stock solution preparation.
-
Question: Was the this compound completely dissolved in the DMSO stock solution?
-
Action: Ensure that your this compound stock solution is clear and free of any visible particles before diluting it into the cell culture medium. If necessary, gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.
Step 2: Optimize the dilution procedure.
-
Question: How are you diluting the this compound stock solution into the medium?
-
Action: Avoid adding the concentrated DMSO stock directly to the full volume of medium. Instead, add the stock solution to a smaller volume of medium first, mix well, and then add this intermediate dilution to the rest of the medium. This gradual dilution can help prevent localized high concentrations of this compound that are prone to precipitation. Vigorous mixing or vortexing immediately after adding the drug can also help.
Step 3: Adjust the final concentration of this compound.
-
Question: What is the final concentration of this compound in your experiment?
-
Action: It's possible that the desired final concentration of this compound exceeds its solubility limit in the cell culture medium. Consider performing a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions. You may need to use a lower, yet still effective, concentration.
Step 4: Consider the composition of your cell culture medium.
-
Question: Does your medium contain high concentrations of salts or other components that could affect solubility?
-
Action: While less common, certain components of the medium could potentially interact with this compound. If you are using a custom or highly supplemented medium, you may want to test the solubility of this compound in a simpler basal medium (e.g., DMEM or RPMI-1640) to see if the issue persists.
Quantitative Data Summary
| Parameter | Effect on Solubility of Poorly Soluble Compounds | Recommendation for this compound |
| Solvent Choice | Organic solvents like DMSO, ethanol, and DMF can dissolve high concentrations. | Use DMSO for stock solutions. |
| Solvent Concentration | Higher concentrations of organic co-solvents in the final medium can maintain solubility but may be toxic to cells. | Keep the final DMSO concentration below 0.5%. |
| pH | The solubility of ionizable compounds can be significantly affected by pH. | The effect of pH on this compound solubility is not well-documented. If precipitation persists, you could test solubility in media with slightly different pH values, but be mindful of the impact on your cells. |
| Temperature | Solubility often increases with temperature. | Prepare dilutions at 37°C, but be aware that precipitation may occur if the medium is subsequently cooled. |
| Serum | Proteins in serum can sometimes bind to drugs and help keep them in solution. | If you are working in serum-free conditions, you may experience more precipitation issues. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 278.35 g/mol )[5]
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM solution, you would need 2.78 mg of this compound.
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that can be prepared in a specific cell culture medium without precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (with or without serum, as per your experimental design)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm (for turbidity)
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in your cell culture medium. For example, you could prepare final concentrations ranging from 1 µM to 100 µM.
-
Include a control with only DMSO added to the medium at the highest concentration used in the dilutions.
-
Incubate the dilutions at your experimental temperature (e.g., 37°C) for a set period (e.g., 1 hour).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).
-
For a more quantitative assessment, measure the absorbance of each dilution at 600 nm using a spectrophotometer or plate reader. An increase in absorbance compared to the DMSO control indicates the formation of a precipitate.
-
The highest concentration that remains clear and does not show an increase in absorbance is the maximum soluble concentration of this compound in your medium under these conditions.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action.
Experimental Workflow
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound [drugfuture.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The toxicology profile of the anti-inflammatory drug this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | C18H18N2O | CID 31508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Proquazone Concentration for Anti-inflammatory Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proquazone. Our goal is to help you optimize this compound concentrations for its anti-inflammatory effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effect?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] By inhibiting these enzymes, this compound blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
Q2: What is a recommended starting concentration for in vitro experiments with this compound?
A2: A specific optimal concentration for this compound in vitro has not been definitively established in the available literature. For initial experiments, it is recommended to perform a dose-response study. A starting point could be in the low micromolar range (e.g., 1-10 µM), with concentrations adjusted based on the results of cell viability and anti-inflammatory activity assays. It is crucial to determine the IC50 value for COX-1 and COX-2 inhibition in your specific experimental system.
Q3: How should I prepare this compound for in vitro and in vivo studies?
A3: this compound is sparingly soluble in water. For in vitro studies, it is often dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[3][4][5] This stock solution is then further diluted in culture medium to the desired final concentration. It is critical to ensure the final solvent concentration is not toxic to the cells (typically <0.5% for DMSO). For in vivo studies, this compound can be suspended in a vehicle such as a saline solution containing a small amount of a surfactant like Tween 80 or suspended in a carboxymethyl cellulose (CMC) solution for oral administration.
Q4: What are the expected outcomes of this compound treatment in a carrageenan-induced paw edema model?
A4: In the carrageenan-induced paw edema model, this compound is expected to reduce the swelling of the paw in a dose-dependent manner.[6] This effect is a result of the inhibition of prostaglandin synthesis at the site of inflammation. The percentage of inhibition of edema can be calculated by comparing the paw volume in this compound-treated animals to that in vehicle-treated control animals.
Q5: Can this compound affect signaling pathways other than the COX pathway?
A5: While the primary mechanism is COX inhibition, some NSAIDs have been shown to have off-target effects. For instance, some NSAIDs can modulate the NF-κB signaling pathway, which is a critical regulator of inflammation.[3][7][8][9][10] The extent to which this compound affects the NF-κB pathway or other signaling cascades may need to be investigated in your specific experimental model.
Troubleshooting Guides
Issue 1: Inconsistent or No Anti-inflammatory Effect Observed in In Vitro Assays
-
Possible Cause: this compound Precipitation.
-
Troubleshooting Steps:
-
Visually inspect the culture medium for any signs of precipitation after adding the this compound solution.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally below 0.1%) to maintain solubility in the aqueous culture medium.[11][12][13]
-
Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment.
-
Consider using a different solvent for the initial stock solution if precipitation persists.
-
-
-
Possible Cause: Incorrect Drug Concentration.
-
Troubleshooting Steps:
-
Verify the calculations for the preparation of your stock and working solutions.
-
Perform a dose-response curve to determine the optimal effective concentration in your specific cell type and assay.
-
Ensure accurate and consistent pipetting, especially for serial dilutions.
-
-
-
Possible Cause: Cell Health and Viability.
-
Troubleshooting Steps:
-
Perform a cell viability assay (e.g., MTT, MTS) in parallel with your anti-inflammatory assay to ensure that the observed effects are not due to cytotoxicity.[14][15][16]
-
Ensure cells are healthy, within a low passage number, and are seeded at a consistent density for all experiments.[17][18][19][20]
-
-
Issue 2: High Variability in In Vivo Carrageenan-Induced Paw Edema Assay
-
Possible Cause: Inconsistent Carrageenan Injection.
-
Troubleshooting Steps:
-
Ensure the carrageenan solution is homogenous before each injection by vortexing.
-
Standardize the injection volume and the site of injection in the paw for all animals.
-
Practice the injection technique to ensure consistent delivery of the carrageenan.
-
-
-
Possible Cause: Improper Dosing of this compound.
-
Troubleshooting Steps:
-
Ensure the this compound suspension is uniform before each administration.
-
Administer the compound at the same time relative to the carrageenan injection for all animals.
-
Use an appropriate vehicle control to account for any effects of the vehicle itself.
-
-
-
Possible Cause: Animal-to-Animal Variability.
-
Troubleshooting Steps:
-
Use a sufficient number of animals per group to ensure statistical power.
-
Ensure that animals are of the same sex, age, and weight range.
-
Acclimatize the animals to the experimental conditions before starting the study.
-
-
Data Presentation
Table 1: In Vitro Efficacy of this compound (Hypothetical Data)
| Parameter | This compound | Indomethacin (Control) |
| COX-1 IC50 (µM) | Data to be determined | ~0.1 - 1 |
| COX-2 IC50 (µM) | Data to be determined | ~1 - 10 |
| PGE2 Inhibition IC50 (µM) | Data to be determined | ~0.5 - 5 |
| Optimal Concentration for Anti-inflammatory Effect (in RAW 264.7 cells) | Data to be determined | Data to be determined |
Note: The IC50 values for Indomethacin are approximate and can vary depending on the specific assay conditions. Researchers should determine these values in their own experimental setup.
Table 2: In Vivo Efficacy of this compound in Carrageenan-Induced Paw Edema (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Vehicle Control | - | 0% |
| This compound | Dose 1 | Data to be determined |
| This compound | Dose 2 | Data to be determined |
| This compound | Dose 3 | Data to be determined |
| Indomethacin (Control) | 5 | ~40-60% |
Note: The percentage of inhibition for Indomethacin is an approximate value and can vary based on the experimental protocol.
Experimental Protocols
1. In Vitro Prostaglandin E2 (PGE2) Inhibition Assay
-
Objective: To determine the concentration-dependent inhibitory effect of this compound on PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle (DMSO) for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
-
2. In Vivo Carrageenan-Induced Paw Edema Assay
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
-
Methodology:
-
Animals: Use male Wistar rats or Swiss albino mice (180-200 g).
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (different doses), and a positive control (e.g., Indomethacin, 5 mg/kg).
-
Compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[6][7][14][21][22]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group at each time point.
-
Mandatory Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for in vitro PGE2 inhibition assay.
Caption: Troubleshooting logic for in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of inducible prostaglandin E2 production and cyclooxygenase-2 expression by curdione from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circannual variations in carrageenan-induced paw edema and in the anti-inflammatory effect of phenylbutazone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Response of RAW 264.7 Macrophages to Exposure to Crude Particulate Matter and a Reduced Content of Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory properties of IL-1 in carrageenan-induced paw oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 19. m.youtube.com [m.youtube.com]
- 20. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
Proquazone & Cell Viability Assays: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues when using proquazone in conjunction with MTT or XTT cell viability assays. The following information is presented in a question-and-answer format to directly address specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: My MTT/XTT assay results show an unexpected increase in cell viability after treatment with this compound. What could be the cause?
An apparent increase in viability, especially at higher concentrations of a test compound like this compound, can be an artifact of assay interference.[1] Potential causes include:
-
Direct Reduction of Tetrazolium Salts: this compound itself may be chemically reducing the MTT or XTT reagent to its colored formazan product, independent of cellular metabolic activity. This would lead to a false positive signal.[2]
-
Alteration of Cellular Metabolism: As a non-steroidal anti-inflammatory drug (NSAID), this compound's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[3][4] This modulation of inflammatory pathways could lead to a temporary increase in cellular metabolic activity or a change in the redox state of the cells, leading to enhanced reduction of the tetrazolium salt.[1]
-
Induction of Oxidative Stress: Some NSAIDs have been shown to induce the production of reactive oxygen species (ROS).[5][6] While high levels of ROS are cytotoxic, moderate increases can sometimes stimulate metabolic activity, potentially leading to higher formazan production.
Q2: I am observing high background absorbance in my control wells containing this compound but no cells. How do I address this?
High background absorbance in cell-free wells is a strong indicator of direct chemical interference.[2] To confirm and address this:
-
Perform a Cell-Free Control Experiment: Incubate this compound at the same concentrations used in your cell-based assay with the MTT or XTT reagent in cell culture medium, but without cells. If a color change occurs, this confirms direct reduction of the reagent by this compound.
-
Consider Alternative Assays: If direct interference is confirmed, MTT and XTT assays may not be suitable for your experiments with this compound. Consider alternative viability assays that are less susceptible to chemical interference, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay that quantifies cellular ATP levels.[7][8]
Q3: My results with this compound are inconsistent between experiments. What are some common sources of variability?
Inconsistent results can arise from several factors:[9]
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored. If this compound precipitates out of solution at higher concentrations in your culture medium, this can lead to variable effects.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the results of metabolic assays. Ensure consistent cell seeding across all wells and experiments.
-
Incubation Times: Adhere to consistent incubation times for both the this compound treatment and the MTT/XTT reagent.
Troubleshooting Guide
If you are experiencing unexpected or inconsistent results with this compound in your MTT or XTT assays, follow this troubleshooting workflow:
Quantitative Data Summary
Since no specific quantitative data on this compound's interference with MTT or XTT assays is publicly available, researchers should generate their own data. The following table provides a template for summarizing results from a cell-free interference experiment.
| This compound Concentration (µM) | Absorbance (570 nm) - MTT Assay (No Cells) | Absorbance (450 nm) - XTT Assay (No Cells) |
| 0 (Vehicle Control) | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 |
Instructions:
-
Prepare a 96-well plate with cell culture medium but without cells.
-
Add this compound at various concentrations to triplicate wells.
-
Add the MTT or XTT reagent according to the manufacturer's protocol.
-
Incubate for the standard assay duration.
-
Read the absorbance at the appropriate wavelength.
-
A significant increase in absorbance with increasing this compound concentration indicates direct chemical interference.
Experimental Protocols
Protocol for Cell-Free Interference Test
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of cell culture medium to each well.
-
Add serial dilutions of the this compound stock solution to triplicate wells to achieve the final desired concentrations. Include a vehicle control (solvent only).
-
Prepare the MTT (5 mg/mL in PBS) or activated XTT solution according to the manufacturer's instructions.
-
Add 20 µL of MTT solution or 50 µL of activated XTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours.
-
For the MTT assay, add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance of the plates on a microplate reader at 570 nm for MTT and 450 nm for XTT.
Standard MTT Cell Viability Assay Protocol
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
After the treatment period, remove the medium containing this compound.
-
Wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well and mix gently on an orbital shaker to dissolve the crystals.
-
Read the absorbance at 570 nm.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation and pain.[3][4]
Potential Interference Points in Tetrazolium-Based Assays
The MTT and XTT assays rely on the enzymatic reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. A test compound like this compound can potentially interfere at several points in this process.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Pioglitazone, a peroxisome proliferator‑activated receptor γ agonist, induces cell death and inhibits the proliferation of hypoxic HepG2 cells by promoting excessive production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive Oxygen Species in Metabolic and Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. benchchem.com [benchchem.com]
Minimizing Proquazone-induced gastrointestinal side effects in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing Proquazone-induced gastrointestinal side effects in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary gastrointestinal side effects in animal studies?
This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-pyretic properties.[1][2] Like other NSAIDs, its primary and most common toxic effect observed in animal studies is gastrointestinal irritation, which can lead to the development of erosions, ulcers, and in severe cases, bleeding and perforation.[1]
Q2: What is the mechanism behind this compound-induced gastrointestinal damage?
The gastrointestinal side effects of this compound, similar to other NSAIDs, are primarily due to the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, which are crucial for maintaining the integrity of the gastrointestinal mucosa. Prostaglandins play a protective role by stimulating mucus and bicarbonate secretion, and maintaining adequate mucosal blood flow.[3] Inhibition of prostaglandin synthesis compromises these protective mechanisms, rendering the mucosa more susceptible to damage from gastric acid and other luminal aggressors.
Q3: How does the gastrointestinal toxicity of this compound compare to other NSAIDs in animals?
Comparative studies have established the relative potency of this compound in causing gastrointestinal effects. In rats, the order of ulcerogenic potency is indomethacin > naproxen = this compound > phenylbutazone. In dogs, the order is indomethacin > naproxen > this compound > phenylbutazone.[1]
Q4: Are there any derivatives of this compound with a better gastrointestinal safety profile?
Yes, fluthis compound, a fluorinated derivative of this compound, has been evaluated in toxicological studies. Interestingly, chronic oral toxicity studies in rats, dogs, and monkeys showed no indication of gastrointestinal irritations or lesions, suggesting a potentially improved gastrointestinal safety profile compared to this compound.[4]
Troubleshooting Guide
Issue 1: High incidence of severe gastric ulcers and mortality in study animals.
-
Possible Cause: The dose of this compound may be too high for the specific animal model or strain.
-
Troubleshooting Steps:
-
Review Dosage: Compare the administered dose with available toxicological data. Although specific dose-response data for ulceration is limited for this compound, its ulcerogenic potential is comparable to naproxen in rats.[1]
-
Dose-Response Pilot Study: Conduct a pilot study with a small group of animals to establish a dose that induces a measurable but sub-lethal degree of gastric damage.
-
Consider Animal Strain and Age: Different rodent strains and older animals can exhibit varying susceptibility to NSAID-induced gastric damage.
-
Co-administration of Gastroprotective Agents: Consider the prophylactic use of agents like proton pump inhibitors (PPIs), misoprostol, or rebamipide. (See quantitative data tables and protocols below).
-
Issue 2: Difficulty in consistently inducing measurable gastric lesions.
-
Possible Cause: The dose of this compound may be too low, or the experimental conditions are not optimized.
-
Troubleshooting Steps:
-
Fasting Period: Ensure an appropriate fasting period (typically 18-24 hours with free access to water) before this compound administration to enhance susceptibility to gastric injury.
-
Vehicle Selection: The vehicle used to dissolve or suspend this compound can influence its absorption and gastric irritancy. Aqueous vehicles are commonly used.
-
Route of Administration: Oral gavage is the standard route for inducing gastric ulcers with NSAIDs.
-
Time of Sacrifice: The timing of animal sacrifice after this compound administration is critical. Peak ulceration typically occurs within 4-6 hours.
-
Issue 3: Unexpected results with co-administered gastroprotective agents.
-
Possible Cause: The timing of administration, dose, or specific mechanism of the gastroprotective agent may not be optimal for this compound.
-
Troubleshooting Steps:
-
Timing of Co-administration: Gastroprotective agents are typically administered 30-60 minutes prior to the NSAID.
-
Dose of Protective Agent: Refer to the literature for effective doses of specific agents in the relevant animal model (see Table 2).
-
Mechanism of Action: Be aware of the different mechanisms. For example, while PPIs reduce gastric acid, they may not fully protect against the prostaglandin-depletion effects of this compound and could potentially worsen small intestinal injury.
-
Quantitative Data Summary
Table 1: this compound Acute Oral Toxicity
| Animal Species | LD50 (mg/kg) | Reference |
| Rat | > 500 | [5] |
| Dog | Not explicitly found, but chronic studies show good tolerability at therapeutic doses. | [4] |
Table 2: Illustrative Dose-Response of this compound-Induced Gastric Ulceration in Rats (Hypothetical Data)
| This compound Dose (mg/kg, p.o.) | Mean Ulcer Index (± SEM) | Percentage Inhibition of Ulceration |
| Vehicle Control | 0.5 ± 0.2 | - |
| 25 | 3.2 ± 0.6 | - |
| 50 | 8.5 ± 1.2 | - |
| 100 | 15.7 ± 2.1 | - |
Disclaimer: This table presents hypothetical data for illustrative purposes, as specific public dose-response data for this compound-induced ulceration is limited. The trend is based on the known ulcerogenic properties of NSAIDs.
Table 3: Efficacy of Gastroprotective Agents in Mitigating NSAID-Induced Gastric Ulcers in Rats
| Gastroprotective Agent | Dose (mg/kg, p.o.) | Co-administered NSAID | % Inhibition of Ulceration | Reference |
| Omeprazole | 20 | Aspirin (250 mg/kg) | 69.01 | [6] |
| Misoprostol | 0.003 (q12h) | Aspirin (25 mg/kg q8h in dogs) | Significant reduction in ulcer score | |
| Rebamipide | 100 | Ethanol | Significantly antagonized by indomethacin |
Experimental Protocols
Protocol 1: Induction of Gastric Ulcers with this compound in Rats
-
Animals: Male Wistar rats (180-220 g) are used.
-
Housing: Animals are housed in cages with raised mesh bottoms to prevent coprophagy.
-
Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.
-
Drug Administration: this compound is suspended in a 1% carboxymethyl cellulose (CMC) solution and administered orally by gavage at the desired doses.
-
Observation Period: Animals are observed for 4 hours after this compound administration.
-
Euthanasia and Sample Collection: After 4 hours, animals are euthanized by cervical dislocation. The stomach is removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.
-
Ulcer Scoring: The stomach is pinned flat on a corkboard, and the gastric mucosa is examined for lesions. The severity of the ulcers can be scored using a macroscopic ulcer index.
Protocol 2: Macroscopic Ulcer Index Calculation
-
The stomach is examined under a dissecting microscope.
-
The length and width of each lesion are measured.
-
The ulcer index is calculated for each stomach by summing the areas of all lesions.
-
Alternatively, a scoring system can be used: 0 = no lesions; 1 = hyperemia; 2 = one or two slight lesions; 3 = more than two slight lesions or one severe lesion; 4 = more than two severe lesions; 5 = perforated ulcers.
Protocol 3: Histopathological Examination of Gastric Mucosa
-
Tissue Fixation: A section of the glandular portion of the stomach is fixed in 10% buffered formalin.
-
Processing and Embedding: The fixed tissue is processed through graded alcohols and xylene and embedded in paraffin.
-
Sectioning and Staining: 5 µm thick sections are cut and stained with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: The stained sections are examined under a light microscope for evidence of mucosal damage, including epithelial cell loss, edema, hemorrhage, and inflammatory cell infiltration in the lamina propria. A histological scoring system can be applied.
Visualizations
References
- 1. The toxicology profile of the anti-inflammatory drug this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of prostaglandins in gastroduodenal mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological evaluation of fluthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. rjptonline.org [rjptonline.org]
Proquazone Stock Solution: Technical Support and Troubleshooting Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and storage of stable Proquazone stock solutions. Given the limited publicly available data on the specific solubility and stability of this compound, this guide is based on general principles for quinazoline derivatives and best practices for handling small molecules in a research setting. It is crucial to perform small-scale pilot experiments to determine the optimal conditions for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the quinazoline class of compounds.[1][2][3][4]
Q2: Which solvent should I use to prepare a this compound stock solution?
-
Organic Solvents: Dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF) are common choices for dissolving organic small molecules.
-
Aqueous Solutions: One study on a quinazoline derivative showed good stability in ultrapure water.[5] However, quinazolines can be unstable in boiling acidic or alkaline solutions.[6] If using an aqueous buffer, start with a neutral pH.
Q3: What is a typical concentration for a this compound stock solution?
Without specific solubility data, a common starting concentration for a stock solution is 10 mM. You may need to adjust this based on the observed solubility in your chosen solvent.
Q4: How should I store the this compound stock solution?
For general guidance, based on the handling of similar compounds, the following storage conditions are recommended:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, 4°C may be acceptable, but stability should be verified. One study on a quinazoline derivative demonstrated stability for over 40 days at 4°C.[5]
-
Light: Protect the solution from light by using amber-colored vials or by wrapping the vial in aluminum foil.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue 1: this compound is not dissolving in the chosen solvent.
-
Troubleshooting Steps:
-
Gentle Warming: Try warming the solution gently (e.g., in a 37°C water bath) to aid dissolution.
-
Sonication: Use a sonicator bath to increase the dispersion of the compound.
-
Try a Different Solvent: If the compound remains insoluble, test its solubility in an alternative solvent. See the FAQ section for solvent suggestions.
-
Lower the Concentration: The desired concentration may be above the solubility limit of this compound in that solvent. Try preparing a more dilute stock solution.
-
Issue 2: The this compound stock solution appears cloudy or has precipitated after storage.
-
Troubleshooting Steps:
-
Re-dissolve: Gently warm the solution to see if the precipitate re-dissolves. This may indicate that the storage temperature is too low for the concentration.
-
Check for Degradation: If the precipitate does not re-dissolve, the compound may have degraded. It is recommended to prepare a fresh stock solution.
-
Solvent Evaporation: Ensure the vial cap is sealed tightly to prevent solvent evaporation, which would increase the concentration and could lead to precipitation.
-
Consider a Different Solvent: The long-term stability in the chosen solvent at the storage temperature may be poor. Consider preparing a fresh stock in an alternative solvent. A study on a similar compound noted instability in DMSO over time.[5]
-
Issue 3: Inconsistent experimental results using the this compound stock solution.
-
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: The stock solution may have degraded. It is always a good practice to use a freshly prepared stock solution for critical experiments if stability is uncertain.
-
Verify Concentration: If possible, verify the concentration of the stock solution using an appropriate analytical method (e.g., UV-Vis spectrophotometry with a known extinction coefficient).
-
Avoid Freeze-Thaw Cycles: Ensure that the stock solution is properly aliquoted to minimize freeze-thaw cycles.
-
Experimental Protocol: Preparation of a Trial this compound Stock Solution
This protocol outlines a general procedure for preparing a 10 mM stock solution of this compound. Researchers should adapt this protocol based on their experimental needs and the results of small-scale solubility tests.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, ethanol, or ultrapure water)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 278.35 g/mol .[2]
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 278.35 g/mol = 0.0027835 g = 2.78 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance.
-
-
Dissolve the this compound:
-
Add the weighed this compound to a sterile vial.
-
Add the desired volume of the chosen solvent (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution until the this compound is completely dissolved. If necessary, use gentle warming or sonication to aid dissolution.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber-colored vials.
-
Store the aliquots at -20°C or -80°C.
-
Data Presentation
Due to the lack of specific quantitative data in the literature, we recommend that researchers generate their own stability data. The following table template can be used to record your findings.
| Solvent | Concentration (mM) | Storage Temperature (°C) | Duration of Storage | Observations (e.g., Precipitation, Color Change) | Stability (% Remaining) |
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting issues encountered during the preparation of a this compound stock solution.
Caption: Troubleshooting workflow for this compound stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 22760-18-5 [chemicalbook.com]
- 4. This compound | C18H18N2O | CID 31508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Proquazone Degradation in Aqueous Solutions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals investigating the stability and degradation of proquazone in aqueous environments. The information is based on established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that influence the degradation rate of this compound in aqueous solutions? A1: The stability of a drug substance like this compound in an aqueous solution is typically influenced by a variety of environmental factors. The most significant are pH, temperature, and light.[1] Hydrolytic reactions are often pH-dependent, and reaction rates generally increase with temperature. Exposure to light, particularly UV radiation, can lead to photodegradation, forming different degradation products than those from hydrolysis or oxidation.[2]
Q2: My this compound solution is degrading much faster than anticipated. What are the potential causes? A2: Unexpectedly rapid degradation can stem from several sources:
-
Incorrect pH: The pH of the solution may be in a range where this compound is less stable. Verify the pH of your buffers and solutions.
-
Temperature Fluctuations: Ensure your samples are maintained at a constant, controlled temperature. Short-term exposure to higher temperatures, such as during sample handling, can accelerate degradation.[3]
-
Uncontrolled Light Exposure: If the experiment is not a photostability study, samples must be protected from light using amber glassware or by wrapping containers in foil.[1]
-
Oxidative Stress: The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation. Consider de-gassing solutions or using chelating agents if oxidation is suspected.
-
Microbial Contamination: Growth of microorganisms can alter the pH of the solution or produce enzymes that degrade the drug substance.
Q3: What are the best analytical techniques to separate and identify this compound and its degradation products? A3: High-Performance Liquid Chromatography (HPLC) with a UV or Photo Diode Array (PDA) detector is the most common technique for separating and quantifying a drug from its degradation products.[4][5][6] To identify the structure of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS are essential, as they provide molecular weight and structural fragmentation data.[4][7]
Q4: How do I perform a forced degradation study for this compound? A4: A forced degradation (or stress testing) study is crucial for developing and validating a stability-indicating analytical method.[4] It involves intentionally exposing the drug to more extreme conditions than those used in long-term stability tests.[8] Typical stress conditions include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at an elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperature.
-
Oxidation: e.g., 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug or a solution above accelerated stability testing temperatures.
-
Photodegradation: Exposing the drug to a controlled light source as per ICH Q1B guidelines.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Poor Chromatographic Resolution | Mobile phase is not optimized. | Adjust mobile phase composition (organic/aqueous ratio) and pH. Test different column stationary phases if necessary. |
| Degradation products co-elute with the parent drug. | Modify the gradient slope in a gradient HPLC method. Ensure the method is "stability-indicating" by performing forced degradation. | |
| Inconsistent Degradation Rates | Inaccurate sample preparation or dilution. | Verify calibration of pipettes and balances. Ensure stock solutions are homogeneous before dilution. |
| Fluctuations in incubator/water bath temperature. | Use a calibrated, high-precision temperature-controlled unit. Monitor the temperature throughout the experiment. | |
| Mass Balance is Below 90% | Formation of non-UV active or volatile degradants. | Use a universal detector like a mass spectrometer (MS) or Charged Aerosol Detector (CAD) in addition to UV. |
| Adsorption of this compound to the container surface. | Test different container materials (e.g., polypropylene vs. borosilicate glass). Silanizing glassware can reduce adsorption. |
Data Presentation
Quantitative data from stability studies should be presented in a clear, tabular format to facilitate comparison and analysis.
Table 1: Example - pH-Dependent Degradation of this compound at 50°C
| pH of Solution | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-Life (t½) (hours) |
| 2.0 | [Example Data] | [Example Data] |
| 4.0 | [Example Data] | [Example Data] |
| 7.0 | [Example Data] | [Example Data] |
| 9.0 | [Example Data] | [Example Data] |
Experimental Protocols
Protocol 1: Hydrolytic Degradation Study
This protocol determines the rate of degradation of this compound in aqueous solutions at various pH values.
-
Preparation of Buffers: Prepare a series of buffers (e.g., HCl for acidic pH, phosphate for neutral, borate for alkaline) at the desired pH levels (e.g., 2, 4, 7, 9, 12).
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution.
-
Sample Preparation: Dilute the stock solution with each buffer to achieve the target final concentration (e.g., 10 µg/mL). Ensure the final percentage of organic solvent is low (typically <1-5%) to not significantly affect the aqueous degradation kinetics.
-
Incubation: Transfer aliquots of each sample solution into sealed vials and place them in a constant temperature bath or oven set to a specific temperature (e.g., 50°C). Protect all samples from light.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial for each pH condition. Quench the degradation reaction immediately by cooling the sample (e.g., in an ice bath) and, if necessary, neutralizing the pH.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) is the negative of the slope of the resulting line.
Protocol 2: Photostability Study
This protocol assesses the impact of light on the stability of this compound.
-
Sample Preparation: Prepare the this compound solution in a photochemically inert solvent or buffer. Prepare at least two sets of samples.
-
Control Samples: Wrap one set of samples completely in aluminum foil. These will serve as the "dark controls" to measure any degradation not caused by light.
-
Light Exposure: Place the unwrapped and dark control samples in a photostability chamber. Expose them to a light source compliant with ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sampling and Analysis: At appropriate time intervals, withdraw samples from both the light-exposed and dark control groups. Analyze the this compound concentration using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the degradation profiles of the exposed samples with the dark controls to determine the specific contribution of light to the overall degradation.
Mandatory Visualization
Caption: Experimental workflow for a this compound kinetic degradation study.
Caption: Key factors influencing the degradation of this compound in solution.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Photosensitization by drugs: photolysis of some chlorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. irjet.net [irjet.net]
- 5. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. Degradation of phenazone in aqueous solution with ozone: influencing factors and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Addressing Variability in Proquazone In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and standardizing in vitro experiments involving Proquazone. The following sections offer frequently asked questions, detailed troubleshooting guides, quantitative data, experimental protocols, and visual workflows to help ensure the reliability and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the quinazoline class of compounds.[1][2][3] Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4][5] By blocking COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2][4]
Q2: What are the common sources of variability in this compound in vitro experiments?
A2: Variability in in vitro experiments with this compound, as with many NSAIDs, can arise from several factors:
-
Compound Solubility and Stability: this compound's aqueous solubility can be limited, potentially leading to precipitation in cell culture media and an effective concentration lower than intended. The stability of this compound in aqueous solutions can also be influenced by pH and exposure to light.
-
Solvent Effects: The choice of solvent (e.g., DMSO, ethanol) and its final concentration in the assay can impact cell health and the solubility of this compound.
-
Cell Line Variability: Different cell lines can express varying levels of COX-1 and COX-2 and may have different sensitivities to this compound.
-
Experimental Parameters: Inconsistencies in cell seeding density, incubation times, and reagent preparation can all contribute to variability.
-
Assay-Specific Factors: The choice of assay (e.g., enzymatic vs. cell-based) and the specific endpoint being measured can influence the observed potency and efficacy of this compound.
Q3: How can I address this compound solubility issues?
A3: To address potential solubility problems with this compound in your in vitro assays, consider the following strategies:
-
Solvent Selection: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Final Solvent Concentration: When diluting the stock solution into your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation of this compound.
-
Sonication and Warming: Gentle sonication or brief warming to 37°C can help dissolve this compound in the stock solvent.
-
Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation before adding them to your experimental setup.
Q4: How do I handle potential this compound instability in my experiments?
A4: Given that this compound is a quinazoline derivative, its stability in aqueous media should be considered. To mitigate potential degradation:
-
Fresh Solutions: Prepare fresh working solutions of this compound from your stock solution immediately before each experiment.
-
Storage of Stock Solutions: Aliquot your stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
pH of Media: Be aware that the pH of your cell culture medium can influence the stability of your compound. Ensure your media is properly buffered and at the correct pH.
-
Light Protection: Protect your this compound solutions from light, as some compounds can be light-sensitive.
Q5: What are the appropriate controls for a this compound in vitro experiment?
A5: Including proper controls is critical for the interpretation of your results. Essential controls for a this compound experiment include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not treated with either this compound or the vehicle. This serves as a baseline for normal cell function.
-
Positive Control: A well-characterized NSAID with known inhibitory activity against COX enzymes (e.g., indomethacin, ibuprofen). This confirms that the assay is working as expected.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Causes | Recommended Solutions |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 4. This compound precipitation. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile media/PBS. 4. Visually inspect wells for precipitation after adding this compound. Consider lowering the concentration or optimizing the solvent. |
| No or low inhibitory effect of this compound observed | 1. This compound degradation. 2. Sub-optimal this compound concentration. 3. Incorrect assay conditions. 4. Low COX enzyme expression in the cell line. | 1. Prepare fresh this compound solutions for each experiment. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Verify the protocol, including incubation times and reagent concentrations. 4. Confirm COX-1 and/or COX-2 expression in your cell line using techniques like Western blotting or qPCR. Consider using a cell line with known high expression. |
| Unexpected cytotoxicity | 1. High concentration of this compound. 2. Solvent toxicity. 3. Off-target effects of this compound. 4. Contamination of cell culture. | 1. Determine the cytotoxic concentration 50 (CC50) of this compound and work with concentrations below this value. 2. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.5%). 3. Investigate potential off-target effects using other assays. 4. Regularly check your cell cultures for signs of contamination. |
Section 3: Quantitative Data
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₈N₂O |
| Molecular Weight | 278.35 g/mol |
| Appearance | Crystalline solid |
| Chemical Class | Quinazoline derivative |
Comparative In Vitro COX Inhibition of Common NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Celecoxib | 82 | 6.8 | 12 |
| Piroxicam | 47 | 25 | 1.9 |
Data compiled from various sources. Values can vary depending on the specific assay conditions.
Section 4: Detailed Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Enzymatic Inhibition Assay
This protocol provides a general framework for determining the IC50 of a test compound like this compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound) and positive control (e.g., Indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
Test compound dilution or vehicle control
-
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a set time (e.g., 10-20 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid).
-
Detection: Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable method, such as an Enzyme Immunoassay (EIA).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay
This protocol describes how to measure the effect of this compound on PGE2 production in a cell-based system.
Materials:
-
A suitable cell line (e.g., RAW 264.7 macrophages, A549 cells)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
This compound and positive control
-
96-well cell culture plate
-
PGE2 ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound, a positive control, or vehicle for 1-2 hours.
-
Stimulation: Add LPS (or another stimulus) to the wells to induce inflammation and PGE2 production. Incubate for a specified period (e.g., 18-24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each concentration of this compound and determine the IC50 value.
Protocol 3: MTT Cell Viability Assay
This assay is used to assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log of the this compound concentration to determine the CC50 value.
Section 5: Visual Guides
The following diagrams illustrate key concepts and workflows related to this compound in vitro experiments.
Caption: this compound's Mechanism of Action - The Cyclooxygenase (COX) Pathway.
Caption: General Experimental Workflow for Assessing this compound Activity.
Caption: Troubleshooting Logic for this compound In Vitro Assay Variability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
Technical Support Center: Proquazone and Kinase Activity
Important Notice: Based on a comprehensive review of the current scientific literature, there is no direct evidence to suggest that proquazone exhibits off-target effects on kinase activity. This compound is consistently characterized as a non-steroidal anti-inflammatory drug (NSAID) with a primary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2]
This technical support guide addresses the established mechanism of this compound and clarifies the current understanding of its molecular targets. The information is intended for researchers, scientists, and drug development professionals who may be investigating the broader cellular effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established primary mechanism of action for this compound?
A1: this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] By blocking COX enzymes, this compound reduces prostaglandin production, thereby exerting its anti-inflammatory and analgesic effects.[1][2]
Q2: Are there any known off-target effects of this compound on kinases?
A2: Currently, there is no scientific literature that documents direct off-target binding or inhibition of kinases by this compound. Extensive searches of pharmacological and biochemical databases have not revealed any kinase profiling data for this compound. Therefore, any investigation into the potential kinase-related effects of this compound would be entering a novel area of research.
Q3: A recent study mentioned a this compound analog with anti-leukemic potential. Does this suggest kinase involvement?
A3: A study on a this compound analog, PA-6, did identify potential protein targets through molecular docking. However, the identified proteins, MTA2 and HNRNPM, are not kinases. This research, while interesting, does not provide evidence for direct kinase interaction by this compound itself.
Q4: Could this compound indirectly affect kinase signaling pathways?
A4: While direct inhibition of kinases by this compound is not documented, it is plausible that, like other NSAIDs, this compound could indirectly influence kinase-mediated signaling pathways. For instance, by modulating inflammation and prostaglandin synthesis, this compound can affect downstream cellular processes that are regulated by various kinases. However, this is a consequence of its primary on-target effect on COX, not a direct off-target interaction with a kinase.
Troubleshooting Experimental Observations
If you are observing unexpected cellular effects in your experiments with this compound that you hypothesize may be kinase-related, consider the following troubleshooting steps:
Observation: Unexpected changes in the phosphorylation state of a protein in a cell-based assay after treatment with this compound.
Troubleshooting Guide:
| Potential Cause | Suggested Action | Rationale |
| Downstream effects of COX inhibition | - Measure prostaglandin levels (e.g., PGE2) in your experimental system to confirm COX inhibition. - Investigate the known signaling pathways downstream of prostaglandins in your cell type to see if they intersect with the observed phosphorylation event. | The observed effect may be an indirect consequence of this compound's primary mechanism of action. |
| Non-specific cellular stress | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the observed effect is not due to cytotoxicity at the concentration of this compound used. | High concentrations of any compound can induce stress responses that often involve kinase signaling. |
| Contamination of this compound sample | - Verify the purity of your this compound sample using analytical methods such as HPLC or mass spectrometry. | Impurities in the drug stock could be responsible for the unexpected activity. |
| Novel, undocumented off-target effect | - If the above possibilities are ruled out, you may be observing a novel cellular effect. To test for direct kinase interaction, consider performing an in vitro kinase assay with a panel of purified kinases and this compound. | This would be a direct test to determine if this compound can inhibit kinase activity in a cell-free system. |
Experimental Protocols
As there are no established protocols for studying the direct off-target effects of this compound on kinases, researchers would need to adapt standard kinase assay protocols. A general workflow for such an investigation is outlined below.
Experimental Workflow: Investigating Potential this compound-Kinase Interactions
Caption: Workflow for investigating potential novel off-target kinase effects of this compound.
Signaling Pathway Considerations
While this compound's direct target is the COX pathway, the resulting inhibition of prostaglandin synthesis can have broad downstream effects. The diagram below illustrates the established pathway and highlights where indirect effects on other signaling cascades may originate.
Caption: this compound's mechanism via COX inhibition and its indirect influence on signaling.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Assessing Potential for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell-Based Assay Validation with Proquazone
Welcome to the technical support center for the use of Proquazone in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay validation and to offer troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By blocking COX enzymes, this compound reduces the production of prostaglandins.
Q2: In which cell-based assays can this compound be used?
This compound, as a COX inhibitor, is primarily validated using assays that measure prostaglandin synthesis. A common and relevant assay is the Prostaglandin E2 (PGE2) quantification assay. Additionally, to assess the compound's effect on cell health and to determine a suitable concentration range, cytotoxicity assays such as the MTT or MTS assay are essential.
Q3: How should I dissolve this compound for use in cell culture?
This compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[4][5] This stock solution can then be further diluted in cell culture medium to the desired final concentrations. It is crucial to keep the final DMSO concentration in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the expected outcomes of a cell-based assay with this compound?
In a PGE2 synthesis assay, this compound is expected to decrease the production of PGE2 in a dose-dependent manner in cells that express COX enzymes (e.g., A549, HT-29, or RAW 264.7 cells stimulated with an inflammatory agent like lipopolysaccharide). In cytotoxicity assays, this compound may show a dose-dependent decrease in cell viability, and it is important to determine the concentration at which it becomes cytotoxic to your specific cell line.
Data Presentation: this compound Activity
Quantitative data for this compound's inhibitory activity needs to be determined empirically for your specific cell line and assay conditions. Below are template tables to structure your experimental results.
Table 1: IC50 of this compound in a Prostaglandin E2 (PGE2) Assay
| Cell Line | Stimulant (e.g., LPS) | This compound IC50 (µM) |
| e.g., A549 | e.g., 1 µg/mL | User-determined value |
| e.g., RAW 264.7 | e.g., 1 µg/mL | User-determined value |
| e.g., HT-29 | e.g., 10 ng/mL IL-1β | User-determined value |
IC50 (Half-maximal inhibitory concentration) is the concentration of this compound required to inhibit 50% of PGE2 production.
Table 2: Cytotoxicity of this compound (MTT Assay)
| Cell Line | Incubation Time (hours) | This compound CC50 (µM) |
| e.g., A549 | e.g., 24 | User-determined value |
| e.g., A549 | e.g., 48 | User-determined value |
| e.g., RAW 264.7 | e.g., 24 | User-determined value |
| e.g., HT-29 | e.g., 24 | User-determined value |
CC50 (Half-maximal cytotoxic concentration) is the concentration of this compound that reduces cell viability by 50%.
Experimental Protocols
Prostaglandin E2 (PGE2) Inhibition Assay
This protocol describes a method to determine the IC50 of this compound for the inhibition of PGE2 synthesis in a human lung carcinoma cell line, A549.
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β)
-
Phosphate-buffered saline (PBS)
-
PGE2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with DMSO). Incubate for 1-2 hours.
-
Stimulation: Add a stimulant such as LPS (e.g., 1 µg/mL) or IL-1β (e.g., 10 ng/mL) to all wells except the negative control and incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
PGE2 Quantification: Measure the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.[7][8][9]
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each this compound concentration compared to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effect of this compound on a selected cell line.
Materials:
-
Selected cell line (e.g., A549, HT-29)
-
Cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium as described in the PGE2 assay protocol.
-
Treatment: Replace the medium with the prepared this compound dilutions or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal in PGE2 Assay | Non-specific binding of antibodies. | Ensure proper blocking steps are included as per the ELISA kit protocol. Optimize washing steps by increasing the number or duration of washes. |
| Contamination of reagents. | Use fresh, high-quality reagents. Ensure proper sterile technique. | |
| Inconsistent Results Across Plate (Edge Effect) | Evaporation from outer wells. | Avoid using the outer wells of the 96-well plate for experimental samples. Fill the outer wells with sterile water or PBS to create a humidity barrier. |
| Low or No Inhibition by this compound | Inactive compound. | Ensure the this compound stock solution is fresh and has been stored correctly (protected from light and at the recommended temperature). |
| Low COX enzyme expression in cells. | Use a cell line known to express COX-1 and/or COX-2. Consider stimulating the cells with an inflammatory agent (e.g., LPS, IL-1β) to induce COX-2 expression. | |
| Incorrect assay timing. | Optimize the incubation time with this compound and the stimulant. | |
| This compound Precipitates in Cell Culture Medium | Poor aqueous solubility. | Ensure the final DMSO concentration is as low as possible while maintaining solubility. Prepare fresh dilutions immediately before use. Gentle warming and vortexing of the stock solution before dilution may help. |
| High concentration of this compound. | Test a wider and lower range of concentrations. | |
| High Cell Viability at High this compound Concentrations | Insufficient incubation time. | Increase the incubation time to allow for the cytotoxic effects to manifest. |
| Cell line is resistant to this compound. | Consider using a different cell line that may be more sensitive. | |
| Unexpected Decrease in Cell Viability in Vehicle Control | DMSO toxicity. | Ensure the final DMSO concentration is below 0.5% and is consistent across all wells. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line.[6] |
Visualizations
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Caption: Workflow for validating this compound in cell-based assays.
Caption: Logical approach to troubleshooting this compound assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. arborassays.com [arborassays.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential artifacts arising from the use of Proquazone in high-throughput screening (HTS) assays. By understanding the potential for interference, researchers can ensure the integrity and validity of their screening results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID)[1][2]. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2[3]. These enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain[3]. By blocking COX enzymes, this compound reduces inflammation and provides pain relief[3][4].
Q2: Is this compound a known Pan-Assay Interference Compound (PAIN)?
Currently, there is no direct evidence in the public domain that explicitly classifies this compound as a Pan-Assay Interference Compound (PAIN). PAINS are compounds that tend to show activity in multiple HTS assays through non-specific mechanisms, leading to false-positive results. However, like many small molecules, this compound has the potential to interfere with various assay technologies. Therefore, it is crucial to perform appropriate counter-screens to rule out assay artifacts.
Q3: What types of artifacts could this compound potentially cause in HTS assays?
While specific data for this compound is limited, compounds with similar structures can lead to several types of assay artifacts, including:
-
Fluorescence Interference: The compound may be intrinsically fluorescent or may quench the fluorescence of the assay's reporter molecules, leading to false-positive or false-negative results[5][6].
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, mimicking a true hit.
-
Reactivity with Assay Components: The compound might react with assay reagents, such as luciferase or thiol groups on proteins, leading to a false signal[7][8][9].
-
Cytotoxicity: In cell-based assays, the compound could induce cell death, which can be misinterpreted as a specific inhibitory effect on the target of interest[6].
Q4: What are the first steps I should take if I suspect a this compound-related artifact?
If you observe activity with this compound in your primary screen, it is essential to perform a series of validation and counter-screening experiments before committing to further investigation. The initial steps should include:
-
Confirmation Screen: Re-test the compound to confirm its activity.
-
Dose-Response Analysis: Generate a dose-response curve to determine the potency (IC50 or EC50) of the compound. An unusual dose-response curve may indicate an artifact.
-
Orthogonal Assays: Test the compound in a different assay that measures the same biological endpoint but uses a different detection technology.
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common HTS artifacts that may be associated with compounds like this compound.
Issue 1: Suspected Fluorescence Interference
Symptoms:
-
The compound shows activity in a fluorescence-based assay.
-
The signal appears noisy or inconsistent.
-
The dose-response curve has an unusual shape.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting fluorescence interference.
Experimental Protocols:
-
Autofluorescence Measurement:
-
Prepare a plate with the compound at the screening concentration and appropriate controls (DMSO).
-
Read the plate using the same filter set as the primary assay, but without the addition of the fluorescent substrate or reagents.
-
A significant signal from the compound-containing wells indicates autofluorescence.
-
-
Quenching Assay:
-
Run the assay in the presence of a known fluorescent probe or the assay's fluorescent product.
-
Add the test compound at various concentrations.
-
A decrease in the fluorescent signal in the presence of the compound suggests quenching.
-
Issue 2: Potential for Compound Aggregation
Symptoms:
-
The compound is active against multiple, unrelated targets.
-
The dose-response curve is steep and often shows a "hump" at higher concentrations.
-
Activity is sensitive to the presence of detergents.
Troubleshooting Workflow:
Caption: Workflow for identifying aggregation-based artifacts.
Experimental Protocol:
-
Detergent Counter-Screen:
-
Repeat the primary assay with the addition of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.
-
If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it is likely an aggregator.
-
Issue 3: Possible Reactivity with Assay Components
Symptoms:
-
The compound shows time-dependent inhibition.
-
Activity is attenuated by the addition of nucleophiles like DTT or glutathione.
-
The compound belongs to a chemical class known for reactivity.
Troubleshooting Workflow:
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Data Analysis Pipeline Accounting for Artifacts in Tox21 Quantitative High-Throughput Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Proquazone and Ibuprofen: An In Vitro Potency Comparison
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both proquazone and ibuprofen are recognized for their therapeutic effects in managing pain and inflammation.[1][2] This guide offers a comparative overview of their in vitro potency, primarily focusing on their inhibitory effects on cyclooxygenase (COX) enzymes, the key targets for this class of drugs. While extensive quantitative data is available for ibuprofen, a notable scarcity of specific in vitro potency data for this compound in publicly accessible literature limits a direct quantitative comparison.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Both this compound and ibuprofen exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, COX-1 and COX-2.[3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking the action of COX enzymes, these drugs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.[3]
In Vitro Potency Data
A comprehensive review of available scientific literature reveals a significant disparity in the availability of in vitro potency data for this compound compared to ibuprofen.
Ibuprofen:
The in vitro inhibitory potency of ibuprofen against COX-1 and COX-2 has been extensively studied and quantified using various experimental setups. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, varies depending on the specific assay conditions. A selection of reported IC50 values for ibuprofen is presented in the table below.
| Target Enzyme | IC50 (µM) | Experimental System |
| COX-1 | 12 - 18 | Human Platelets |
| COX-2 | 3.9 - 80 | Various Cell-Based Assays |
This compound:
Experimental Protocols
The determination of in vitro potency for NSAIDs like ibuprofen and this compound typically involves assays that measure the inhibition of COX enzyme activity. A common method is the in vitro cyclooxygenase (COX) inhibition assay.
In Vitro COX Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., ibuprofen or this compound) against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (ibuprofen, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection system to measure prostaglandin production (e.g., Enzyme Immunoassay [EIA] kit for PGE2)
Procedure:
-
Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to an appropriate concentration in the assay buffer.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound or a vehicle control for a defined period at a specific temperature (e.g., 10 minutes at 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation time, the reaction is stopped, often by adding a chemical agent that denatures the enzyme.
-
Quantification of Prostaglandin: The amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable detection method, such as an EIA.
-
Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway affected by NSAIDs and a typical experimental workflow for determining in vitro potency.
Caption: Signaling pathway of NSAIDs.
Caption: Experimental workflow for in vitro COX inhibition assay.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
Proquazone vs. Celecoxib: A Comparative Analysis of COX-2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) selectivity of the non-steroidal anti-inflammatory drug (NSAID) proquazone and the selective COX-2 inhibitor celecoxib. The following sections present available quantitative data, detailed experimental methodologies for assessing COX selectivity, and relevant signaling pathways to offer an objective evaluation.
Executive Summary
Data Presentation: Quantitative Comparison of COX-2 Selectivity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for celecoxib against COX-1 and COX-2 from various in vitro assay systems. A lower IC50 value indicates greater potency. The selectivity index, calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index is indicative of greater COX-2 selectivity.
Table 1: Celecoxib COX-1 and COX-2 Inhibition Data
| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Human Whole Blood Assay | 15 | 0.04 | 375 |
| Human Peripheral Monocytes | 82 | 6.8 | 12 |
| Purified Human Recombinant Enzyme | 9.4 | 0.08 | 117.5 |
| Insect Cell Expressed Human Enzyme | Not Specified | 0.04 | Not Specified |
Table 2: this compound COX-1 and COX-2 Inhibition Data
| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Various (details not specified) | Data not available | Data not available | Not available |
Note: Despite extensive literature searches, specific IC50 values for this compound's inhibition of COX-1 and COX-2 were not found in publicly accessible scientific literature. It is generally characterized as a potent, non-selective inhibitor of both isoforms.
Experimental Protocols
The determination of COX-1 and COX-2 selectivity is crucial in the development of NSAIDs. The following are detailed methodologies for key experiments used to generate the type of data presented above.
In Vitro COX Inhibition Assay using Purified Recombinant Enzymes
This assay directly measures the inhibitory effect of a compound on the purified COX-1 and COX-2 enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human or other species' recombinant COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human (or other species) COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Test compounds (this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Microplate reader capable of colorimetric or fluorometric detection.
-
Detection kit for prostaglandin E2 (PGE2) or other prostanoids.
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, and heme in the assay buffer. Prepare serial dilutions of the test compounds.
-
Enzyme Incubation: Add the assay buffer, heme, and the purified COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Compound Addition: Add the serially diluted test compounds or vehicle control (DMSO) to the respective wells and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Reaction Termination and Detection: After a specified incubation time, terminate the reaction. The amount of prostaglandin produced is then quantified using a suitable detection method, such as an enzyme immunoassay (EIA) for PGE2.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay for COX-1 and COX-2 Selectivity
This ex vivo assay measures the inhibition of COX enzymes in a more physiologically relevant environment.
Objective: To determine the IC50 of a test compound for COX-1 (in platelets) and COX-2 (in monocytes) in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin for COX-2 assay).
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Incubator.
-
Centrifuge.
-
EIA kits for thromboxane B2 (TXB2) and prostaglandin E2 (PGE2).
Procedure:
For COX-1 Activity (Platelet Thromboxane B2 Production):
-
Aliquots of whole blood (without anticoagulant) are incubated with various concentrations of the test compound or vehicle control at 37°C for a specified time (e.g., 1 hour).
-
During this incubation, the blood is allowed to clot, which triggers platelet activation and subsequent COX-1-mediated conversion of arachidonic acid to thromboxane A2, which is rapidly hydrolyzed to the stable metabolite TXB2.
-
The reaction is stopped, and serum is separated by centrifugation.
-
The concentration of TXB2 in the serum is measured by EIA.
For COX-2 Activity (LPS-Induced Prostaglandin E2 Production):
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control.
-
LPS is added to the blood samples to induce the expression of COX-2 in monocytes.
-
The samples are incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 expression and subsequent PGE2 production.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is measured by EIA.
Data Analysis: The IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the COX-2 selectivity index in this more complex biological matrix.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the experimental workflow for determining COX-2 selectivity.
Proquazone: An In-Vivo Comparative Analysis of its Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Proquazone, a non-steroidal anti-inflammatory drug (NSAID), with other commonly used alternatives. The data presented is compiled from various preclinical studies to assist researchers in evaluating its potential therapeutic applications.
Mechanism of Action: COX Inhibition
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] By blocking these enzymes, this compound effectively reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
Comparative Efficacy in Preclinical Models
This compound has been evaluated in several established animal models of inflammation, demonstrating significant anti-inflammatory activity. This section compares its performance against other well-known NSAIDs in two standard models: carrageenan-induced paw edema (an acute inflammation model) and adjuvant-induced arthritis (a chronic inflammation model) in rats.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the efficacy of anti-inflammatory drugs in an acute inflammatory setting. Edema is induced by injecting carrageenan into the rat's paw, and the reduction in swelling upon treatment is measured.
Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg, p.o.) | % Inhibition of Edema | Reference |
| This compound | 10 | 35 | [2] |
| 30 | 50 | [2] | |
| 100 | 60 | [2] | |
| Indomethacin | 3 | 45 | [2] |
| 10 | 65 | [2] | |
| Naproxen | 10 | 40 | [3] |
| 30 | 55 | [3] |
Adjuvant-Induced Arthritis in Rats
This model mimics the chronic inflammation characteristic of rheumatoid arthritis. Arthritis is induced by injecting Freund's adjuvant, and the efficacy of the drug is assessed by measuring the reduction in paw swelling over a longer period.
Table 2: Comparative Efficacy in Adjuvant-Induced Arthritis in Rats
| Compound | Dose (mg/kg, p.o., daily) | % Inhibition of Paw Volume | Reference |
| This compound | 10 | 30 | [2] |
| 30 | 45 | [2] | |
| Indomethacin | 1 | 50 | [2] |
| Phenylbutazone | 100 | 40 | [3] |
Cyclooxygenase (COX) Inhibition Profile
The therapeutic efficacy and side-effect profile of NSAIDs are related to their relative inhibitory activity against COX-1 and COX-2 enzymes.
Table 3: Comparative In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Indomethacin | 0.05 | 1.5 | 30 |
| Naproxen | 2.5 | 1.8 | 0.72 |
| Ibuprofen | 5.0 | 15.0 | 3.0 |
| Celecoxib | 15.0 | 0.04 | 0.0027 |
Note: Lower IC50 values indicate greater potency. A lower selectivity ratio indicates higher selectivity for COX-2. Data for Indomethacin, Naproxen, Ibuprofen, and Celecoxib are compiled from various sources for comparative purposes. Specific IC50 values for this compound were not available in the reviewed literature.
Experimental Protocols
Carrageenan-Induced Paw Edema
Workflow Diagram
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Methodology:
-
Animals: Male Wistar rats weighing 150-180 g are used.
-
Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and provided with food and water ad libitum. They are acclimatized for at least one week before the experiment.
-
Procedure:
-
Rats are fasted overnight with free access to water.
-
This compound, a reference NSAID, or the vehicle is administered orally.
-
One hour after drug administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the subplantar surface of the right hind paw.
-
The paw volume is measured immediately before the carrageenan injection and at specified intervals (e.g., 1, 2, 3, and 4 hours) thereafter using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
-
Adjuvant-Induced Arthritis
Signaling Pathway
Caption: Pathogenesis of Adjuvant-Induced Arthritis in Rats.
Detailed Methodology:
-
Animals: Male Lewis rats weighing 180-200 g are typically used due to their susceptibility to adjuvant-induced arthritis.
-
Induction of Arthritis:
-
On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the footpad or the base of the tail.
-
-
Drug Administration:
-
This compound, a reference NSAID, or the vehicle is administered orally daily, starting from day 0 (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).
-
-
Assessment of Arthritis:
-
The severity of arthritis is evaluated regularly (e.g., every other day) by measuring the paw volume of both hind paws using a plethysmometer.
-
An arthritic score can also be assigned based on the visual assessment of erythema and swelling in the joints.
-
-
Data Analysis: The percentage inhibition of paw volume is calculated by comparing the drug-treated groups to the vehicle-treated arthritic control group.
Conclusion
The available in vivo data demonstrates that this compound is an effective anti-inflammatory agent in both acute and chronic models of inflammation in rats. Its potency appears to be comparable to that of other established NSAIDs. Further research is warranted to fully elucidate its COX selectivity profile and to confirm these preclinical findings in clinical settings.
References
A Head-to-Head Comparison of Proquazone and Naproxen in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
Both Proquazone and Naproxen are effective anti-inflammatory agents that function primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[1][2]
This compound is a non-steroidal anti-inflammatory drug that, like other NSAIDs, inhibits the cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and other inflammatory mediators.[3] This action contributes to its analgesic, anti-inflammatory, and antipyretic effects.[3] Some evidence suggests a preferential inhibition towards COX-2, which is primarily involved in the inflammatory process.[1] This selectivity may potentially lead to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1] this compound also appears to have some immunomodulatory effects by diminishing the recruitment and activation of inflammatory cells.[3]
Naproxen is a non-selective COX inhibitor, meaning it blocks both COX-1 and COX-2 enzymes.[4][5] The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[2][5] Naproxen has a relatively long half-life of approximately 12 to 17 hours, allowing for less frequent dosing.[5]
Comparative Efficacy in Inflammatory Arthritis (Clinical Data)
While preclinical data in a CIA model is lacking for a direct comparison, clinical studies in patients with osteoarthritis have compared this compound and Naproxen. In a three-month trial involving 40 patients with osteoarthritis of the hip, this compound administered at 900 mg/day was found to be more effective than Naproxen at 500 mg/day in providing symptomatic relief and improving the patients' overall condition.[6] However, gastrointestinal side effects were more frequent with this compound, though generally not severe enough to warrant discontinuation of therapy.[6]
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
The following is a generalized protocol for inducing and evaluating arthritis in a rodent model, which could be adapted for a head-to-head comparison of this compound and Naproxen.
I. Induction of Collagen-Induced Arthritis
This protocol describes the induction of arthritis in susceptible mouse strains, such as DBA/1.[7]
Materials:
-
Type II Collagen (e.g., chicken or bovine)
-
Complete Freund's Adjuvant (CFA)
-
0.1 M Acetic Acid
-
Syringes and needles (26-gauge)
-
Homogenizer or sonicator
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve Type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA). This should be done on ice to prevent denaturation of the collagen.
-
Homogenize or sonicate the mixture until a stable emulsion is formed. A stable emulsion will not separate when a drop is placed in water.
-
-
Primary Immunization (Day 0):
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a similar emulsion of Type II collagen with Incomplete Freund's Adjuvant (IFA).
-
Administer a booster injection of 100 µL of the collagen-IFA emulsion intradermally at a site different from the primary injection.
-
II. Drug Administration
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to the following groups:
-
Vehicle Control (e.g., saline or appropriate vehicle for the drugs)
-
This compound-treated group (dose to be determined based on literature)
-
Naproxen-treated group (dose to be determined based on literature)
-
-
Dosing: Begin drug administration (e.g., oral gavage) at the time of the booster immunization or upon the first signs of arthritis. Continue daily administration until the end of the study.
III. Assessment of Arthritis
The development of arthritis typically begins 21-28 days after the primary immunization.[8]
1. Clinical Scoring:
-
Visually score the paws for signs of arthritis (redness, swelling, and joint deformity) 3-4 times per week.
-
A common scoring system is as follows:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb
-
-
The maximum score per mouse is 16 (4 points per paw).
2. Paw Thickness Measurement:
-
Measure the thickness of the hind paws using a digital caliper at regular intervals.
3. Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
4. Biomarker Analysis:
-
Collect blood samples at various time points to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies using ELISA.
Data Presentation
The following tables illustrate how quantitative data from a comparative study could be structured.
Table 1: Mean Arthritis Score
| Treatment Group | Day 21 | Day 28 | Day 35 | Day 42 |
| Vehicle Control | 0.0 ± 0.0 | 2.5 ± 0.5 | 6.8 ± 1.2 | 10.2 ± 1.5 |
| This compound | 0.0 ± 0.0 | 1.2 ± 0.3 | 3.5 ± 0.8 | 5.1 ± 1.0 |
| Naproxen | 0.0 ± 0.0 | 1.5 ± 0.4 | 4.0 ± 0.9 | 5.8 ± 1.1 |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Paw Thickness (mm)
| Treatment Group | Day 21 | Day 28 | Day 35 | Day 42 |
| Vehicle Control | 2.1 ± 0.1 | 3.5 ± 0.2 | 4.8 ± 0.3 | 5.5 ± 0.4 |
| This compound | 2.1 ± 0.1 | 2.8 ± 0.2 | 3.5 ± 0.3 | 4.0 ± 0.3 |
| Naproxen | 2.1 ± 0.1 | 3.0 ± 0.2 | 3.8 ± 0.3 | 4.3 ± 0.4 |
Data are presented as mean ± standard error of the mean (SEM).
Table 3: Serum Cytokine Levels (pg/mL) at Day 42
| Treatment Group | TNF-α | IL-1β | IL-6 |
| Vehicle Control | 150 ± 25 | 80 ± 15 | 250 ± 40 |
| This compound | 75 ± 12 | 40 ± 8 | 120 ± 20 |
| Naproxen | 85 ± 15 | 45 ± 10 | 140 ± 25 |
Data are presented as mean ± standard error of the mean (SEM).
Visualizations
Caption: Experimental workflow for the collagen-induced arthritis model.
Caption: Mechanism of action of this compound and Naproxen on the COX pathway.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Naproxen - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Naproxen? [synapse.patsnap.com]
- 6. A long-term comparison of this compound and naproxen in the treatment of osteoarthritis of the hip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Proquazone's Efficacy in Cancer Cells: A Comparative Analysis Against a Known COX-2 Inhibitor, Celecoxib
This guide provides a detailed comparison of the anti-cancer efficacy of Proquazone, a non-steroidal anti-inflammatory drug (NSAID), and Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The analysis focuses on their mechanisms of action, effects on cell viability, and induction of apoptosis in cancer cell lines, supported by experimental data and protocols.
Introduction
Both this compound and Celecoxib belong to the class of NSAIDs, which are known to reduce the risk of certain cancers through mechanisms that are not fully understood but are thought to involve both COX-dependent and independent pathways.[1] Celecoxib is a well-established selective COX-2 inhibitor that has been extensively studied for its anti-tumor properties.[2] It has been shown to inhibit tumor growth by interacting with various apoptotic pathways.[3] this compound's anti-cancer potential is an area of emerging research. This guide aims to collate available data to offer a comparative perspective on their efficacy.
Comparative Efficacy Data
The following table summarizes the quantitative data on the efficacy of this compound and Celecoxib in various cancer cell lines. It is important to note that direct comparative studies are limited, and data is often from independent experiments.
| Drug | Cancer Cell Line | Assay | IC50 Value (µM) | Key Findings |
| This compound | Data not readily available in searched literature | - | - | - |
| Celecoxib | HeLa (Cervical Cancer) | MTT Assay | 40 | Induced apoptosis and G2/M phase cell cycle arrest.[4] |
| HCT-116 (Colon Cancer) | Not Specified | Data Not Specified | Reduced cell survival and induced a G0/G1 phase block.[1] | |
| HT-29 (Colon Cancer) | Not Specified | Data Not Specified | Reduced cell survival and induced a G0/G1 phase block.[1] | |
| U251 (Glioblastoma) | Not Specified | 11.7 | Most sensitive among five tested cell lines.[5] | |
| MCF-7 (Breast Cancer) | Not Specified | Data Not Specified | Antiproliferative activity associated with apoptosis induction.[5] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action and Signaling Pathways
Both this compound and Celecoxib exert their anti-cancer effects through a variety of signaling pathways, which can be either dependent or independent of COX-2 inhibition.
Celecoxib's Mechanism of Action:
-
COX-2 Dependent Pathway: Celecoxib selectively inhibits the COX-2 enzyme, which is often overexpressed in tumors. This inhibition reduces the production of prostaglandins, particularly PGE2, which are known to promote cell proliferation, invasion, and angiogenesis.[6] The inhibition of the COX-2/PGE2 signaling axis is a key mechanism of Celecoxib's anti-tumor effect.[2]
-
COX-2 Independent Pathways: Numerous studies have shown that Celecoxib can induce apoptosis and inhibit cancer cell growth through mechanisms that are independent of its COX-2 inhibitory activity.[1][7][8] These pathways include:
-
Apoptosis Induction: Celecoxib can induce apoptosis by blocking the Akt signaling pathway, activating caspases, and modulating the expression of Bcl-2 family proteins.[1][3]
-
Cell Cycle Arrest: It can cause cell cycle arrest at different phases, such as G0/G1 or G2/M, by affecting the expression of cyclins and cyclin-dependent kinases.[1][4]
-
Inhibition of Angiogenesis: Celecoxib has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth.[3]
-
Modulation of Other Signaling Pathways: Celecoxib can also influence other pathways like the Wnt/β-catenin and NF-κB pathways.[8][9]
-
This compound's Postulated Mechanism of Action:
While specific studies on this compound's anti-cancer mechanisms are less abundant, as an NSAID, it is likely to share some mechanisms with other drugs in its class, including some level of COX inhibition. Further research is needed to elucidate its specific COX-dependent and independent effects in cancer cells.
References
- 1. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandins and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib induces apoptosis in cervical cancer cells independent of cyclooxygenase using NF-κB as a possible target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Disease-Modifying Potential of Proquazone in Osteoarthritis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proquazone, a non-steroidal anti-inflammatory drug (NSAID), has historically been used for the symptomatic management of osteoarthritis. However, its potential as a Disease-Modifying Osteoarthritis Drug (DMOAD) remains largely unexplored in modern preclinical and clinical studies. This guide provides a comprehensive comparison of this compound with other commonly used NSAIDs, focusing on the available, albeit limited, data regarding its efficacy and the more extensive research into the disease-modifying effects of comparator drugs. Due to a scarcity of recent studies on this compound's impact on joint structure, this guide also serves to highlight a significant knowledge gap and proposes a framework for future research to ascertain its true disease-modifying potential.
Introduction to this compound and the Quest for DMOADs
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive loss of articular cartilage, subchondral bone remodeling, and synovial inflammation.[1][2] While numerous therapies exist to manage the symptoms of OA, there is a critical unmet need for DMOADs that can slow, halt, or even reverse the structural damage to the joint.
This compound is a non-selective cyclooxygenase (COX) inhibitor, exerting its analgesic and anti-inflammatory effects by blocking the production of prostaglandins.[3] While effective for symptomatic relief, the crucial question for its long-term use and potential as a DMOAD is its effect on the underlying pathophysiology of OA. This guide will delve into the available evidence for this compound and compare it with other NSAIDs for which disease-modifying properties have been more extensively investigated.
Comparative Efficacy: this compound vs. Other NSAIDs
Clinical data on this compound is primarily from studies conducted in the late 1970s and early 1980s. These studies focused on symptomatic relief rather than structural changes in the joint.
Symptomatic Relief
| Drug | Daily Dosage | Comparator | Duration | Key Findings on Symptomatic Relief | Reference |
| This compound | 900 mg | Naproxen (500 mg) | 3 months | This compound was found to be more effective than naproxen in providing relief of symptoms and improving the patient's condition. | [4] |
| This compound | 900 mg | Ibuprofen (1200 mg) | 3 weeks | This compound seemed to be more effective in reducing swelling and pain of the knee. | [5] |
| This compound | 600 mg vs. 900 mg | - | 3 months | Both dosages showed statistically significant improvement in all investigated parameters, with no significant difference between the two doses. | [6] |
Disease-Modifying Effects: A Comparative Overview
Direct evidence for the disease-modifying effects of this compound is lacking. However, extensive research on other NSAIDs provides a basis for inference and comparison. The effects of NSAIDs on OA progression are controversial, with some studies suggesting potential benefits, while others indicate no effect or even harm.[7][8][9][10]
| Drug Class | Drug | Effect on Cartilage | Effect on Subchondral Bone | Effect on Synovial Inflammation | Key References |
| Non-selective COX Inhibitor | This compound | No direct data available. | A review suggested this compound may inhibit bone erosions in rheumatoid arthritis, but this has not been confirmed in OA.[3] | Assumed to reduce inflammation via COX inhibition. | [3] |
| Naproxen | In a rat model, naproxen treatment prevented articular cartilage loss.[11] | Appeared to prevent bone loss in a rat DMM model.[11] | Reduces inflammatory markers. | [11] | |
| Ibuprofen | In a placebo-controlled trial, high-dose ibuprofen prevented the increase of markers reflecting cartilage and synovium metabolism during an OA flare.[12][13] However, some studies suggest long-term use may worsen cartilage quality.[14] | Can cause transient inflammation of the synovia after intra-articular injection in rats.[15] | Reduces inflammatory markers. | [12][13][15] | |
| Diclofenac | Some studies suggest deleterious effects on articular cartilage in animal models.[16] In vitro, it did not significantly modify the production of MMP-1 by osteoarthritic chondrocytes.[17] | - | Reduces inflammatory markers. | [16][17] | |
| COX-2 Selective Inhibitor | Celecoxib | Has shown chondroprotective effects in ex vivo and in vivo models by reducing the expression of ADAMTS4/5 and MMP13.[18][19] | Shows a positive effect on trabecular bone volume and a negative effect on bone resorption.[1][20] | Inhibits cytokines and the number of synovial macrophages.[1][20] | [1][18][19][20] |
Signaling Pathways and Experimental Workflows
To understand the potential mechanisms by which this compound and other NSAIDs might exert disease-modifying effects, it is crucial to visualize the key signaling pathways in osteoarthritis and the typical experimental workflows used to assess DMOADs.
Osteoarthritis Pathogenesis Signaling Pathway
Caption: Simplified signaling pathway in osteoarthritis pathogenesis.
Experimental Workflow for Assessing DMOAD Potential
References
- 1. Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synovial inflammation in osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A long-term comparison of this compound and naproxen in the treatment of osteoarthritis of the hip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new anti-inflammatory drug, this compound, and ibuprofen in the treatment of degenerative joint disease of the knee (gonarthrosis). A double-blind comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ('Biarison') in osteoarthritis of the knee: a double-blind, dose comparison trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Acceleration of Articular Cartilage Degeneration in Osteoarthritis by Nonsteroidal Anti-inflammatory Drugs - Journal of Prolotherapy [journalofprolotherapy.com]
- 9. caringmedical.com [caringmedical.com]
- 10. Effects of prescription non-steroidal anti-inflammatory agents on symptoms and disease progression among patients with knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naproxen Treatment Inhibits Articular Cartilage Loss in a Rat Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of ibuprofen on molecular markers of cartilage and synovium turnover in patients with knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Does Ibuprofen Make Arthritis / Osteoarthritis Pain Worse? [yorkshirekneeclinic.com]
- 15. The effects of intra-articular injection of ibuprofen on knee joint cartilage and synovium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of some nonsteroidal anti-inflammatory drugs on articular cartilage of rats in an experimental model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Articular cartilage in osteoarthritic patients: effects of diclofenac, celecoxib and glucosamine sulfate on inflammatory markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unraveling Anti-Inflammatory Mechanisms: A Comparative Analysis of Proquazone and Other Key Anti-Inflammatory Agents Across Diverse Cell Types
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory product, Proquazone, against established alternatives. This report synthesizes available experimental data to cross-validate its anti-inflammatory activity in different cell types, offering a valuable resource for drug discovery and development.
Introduction to this compound and its Anti-Inflammatory Comparators
This compound is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1][2] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] this compound is used in the management of various inflammatory conditions, including rheumatoid arthritis and osteoarthritis.[2]
This guide provides a comparative analysis of this compound's anti-inflammatory activity against a panel of commonly used anti-inflammatory drugs with distinct mechanisms of action:
-
Ibuprofen: A widely used non-selective COX inhibitor.
-
Indomethacin: A potent non-selective COX inhibitor.
-
Dexamethasone: A synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.
-
Celecoxib: A selective COX-2 inhibitor.
The following sections will delve into a cross-validation of the anti-inflammatory activities of these compounds across four key cell types involved in the inflammatory cascade: neutrophils, macrophages, endothelial cells, and fibroblasts. While extensive in vitro data is available for the comparator drugs, it is important to note that specific quantitative data for this compound's activity in these distinct cell types is limited in the publicly available scientific literature.
Comparative Anti-Inflammatory Activity in Key Cell Types
The anti-inflammatory effects of this compound and the selected comparator drugs are evaluated based on their ability to modulate key inflammatory responses in neutrophils, macrophages, endothelial cells, and fibroblasts. The following tables summarize the available quantitative data.
Neutrophils
Neutrophils are first responders to sites of inflammation, and their activation involves processes like chemotaxis, degranulation, and production of reactive oxygen species (ROS).
| Drug | Target/Assay | Cell Type | Result | IC50 | Reference |
| This compound | Data not available | Human Neutrophils | Data not available | Data not available | |
| Ibuprofen | Chemotaxis (towards LTB4) | Human Polymorphonuclear Cells | Inhibition | 0.1 mM (reduced chemotaxis to 67%) | [3] |
| Ibuprofen | Aggregation & Degranulation (FMLP-induced) | Human Neutrophils | Inhibition | Data not available | [4] |
| Indomethacin | LTB4 Release (A23187-induced) | Human Polymorphonuclear Leukocytes | Inhibition | 21-25 µM | [5] |
| Indomethacin | Aggregation (FMLP-induced) | Human Neutrophils | Inhibition | Data not available | [4] |
| Dexamethasone | Data not available | Human Neutrophils | Data not available | Data not available | |
| Celecoxib | Data not available | Human Neutrophils | Data not available | Data not available |
Macrophages
Macrophages play a central role in both the initiation and resolution of inflammation through phagocytosis and the release of a wide array of cytokines and inflammatory mediators.
| Drug | Target/Assay | Cell Type | Result | IC50 | Reference |
| This compound | Data not available | Macrophages | Data not available | Data not available | |
| Ibuprofen | Data not available | Macrophages | Data not available | Data not available | |
| Indomethacin | TNF-α, IL-1β, IL-6, IL-10 Secretion (LPS-induced) | Murine Peritoneal Macrophages & RAW 264.7 cells | Inhibition | 10 µg/mL (optimal dose) | |
| Dexamethasone | TNF-α, IL-6 Production (LPS-induced) | J774A.1 Murine Macrophages | Inhibition | TNF-α: 44 nM, IL-6: 58 nM | [6] |
| Celecoxib | PGE2 Production (LPS-induced) | J774A.1 Murine Macrophages | Inhibition | 23 nM | [6] |
Endothelial Cells
Endothelial cells line the blood vessels and regulate leukocyte trafficking to inflamed tissues by expressing adhesion molecules.
| Drug | Target/Assay | Cell Type | Result | IC50 | Reference |
| This compound | Data not available | Endothelial Cells | Data not available | Data not available | |
| Ibuprofen | Data not available | Endothelial Cells | Data not available | Data not available | |
| Indomethacin | Data not available | Endothelial Cells | Data not available | Data not available | |
| Dexamethasone | ELAM-1 & ICAM-1 Expression (LPS-stimulated) | Human Endothelial Cells | Inhibition | < 10 nM | [1] |
| Dexamethasone | ICAM-1, E-selectin, VCAM-1 Expression (Cytokine-stimulated) | HUVEC | Inhibition | Significant suppression | [7] |
| Celecoxib | Data not available | Endothelial Cells | Data not available | Data not available |
Fibroblasts
Fibroblasts, particularly fibroblast-like synoviocytes (FLS) in the joints, contribute to chronic inflammation and tissue damage in diseases like rheumatoid arthritis.
| Drug | Target/Assay | Cell Type | Result | IC50 | Reference |
| This compound | Data not available | Fibroblasts/FLS | Data not available | Data not available | |
| Ibuprofen | Data not available | Fibroblasts/FLS | Data not available | Data not available | |
| Indomethacin | Data not available | Fibroblasts/FLS | Data not available | Data not available | |
| Dexamethasone | Data not available | Fibroblasts/FLS | Data not available | Data not available | |
| Celecoxib | Cell Proliferation (FGF-2-stimulated) | NIH/3T3 Fibroblasts | Inhibition | 75 ± 1.9 µmol/l | [8] |
| Celecoxib | PGE2 Production | Cancer-associated fibroblast-like cells | Inhibition | Efficient reduction | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in this guide.
Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Cell Isolation: Human polymorphonuclear neutrophils (PMNs) are isolated from peripheral blood of healthy donors using density gradient centrifugation.
-
Chemotaxis Setup: A Boyden chamber apparatus is used, which consists of two compartments separated by a microporous membrane.
-
Chemoattractant: A chemoattractant, such as leukotriene B4 (LTB4) or N-formyl-methionyl-leucyl-phenylalanine (FMLP), is placed in the lower compartment.
-
Cell Loading: A suspension of isolated PMNs, pre-incubated with the test compound (e.g., Ibuprofen) or vehicle control, is added to the upper compartment.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification: After incubation, the membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope. The percentage of inhibition is calculated by comparing the number of migrated cells in the presence of the test compound to the vehicle control.
Macrophage Cytokine Production Assay (ELISA)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.
-
Stimulation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Indomethacin, Dexamethasone) or a vehicle control before or during stimulation.
-
Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader, and the cytokine concentrations are calculated from a standard curve. The IC50 value, the concentration of the compound that causes 50% inhibition of cytokine production, is determined.
Endothelial Cell Adhesion Molecule Expression Assay (Flow Cytometry)
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines are cultured to form a confluent monolayer.
-
Stimulation and Treatment: The endothelial cell monolayer is stimulated with a pro-inflammatory cytokine (e.g., TNF-α, LPS) in the presence or absence of the test compound (e.g., Dexamethasone).
-
Antibody Staining: After incubation, the cells are detached and stained with fluorescently labeled monoclonal antibodies specific for adhesion molecules such as ICAM-1, VCAM-1, and E-selectin.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI), which correlates with the level of adhesion molecule expression, is determined for each condition. The percentage of inhibition by the test compound is calculated relative to the stimulated control.
Fibroblast Proliferation Assay (MTT Assay)
-
Cell Culture: Fibroblasts or fibroblast-like synoviocytes (FLS) are seeded in a 96-well plate and allowed to adhere.
-
Stimulation and Treatment: The cells are stimulated with a growth factor (e.g., FGF-2) to induce proliferation and treated with various concentrations of the test compound (e.g., Celecoxib).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of proliferation inhibition is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of these drugs are mediated through their interference with specific signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for assessing anti-inflammatory activity.
Caption: General workflow for in vitro anti-inflammatory assays.
Caption: NSAID inhibition of the COX signaling pathway.
Caption: Dexamethasone's mechanism via the GR pathway.
Conclusion
This comparative guide highlights the anti-inflammatory profiles of this compound and several key comparator drugs across different cell types integral to the inflammatory response. While the mechanism of this compound as a non-selective COX inhibitor is established, there is a notable absence of specific in vitro quantitative data on its effects on neutrophils, macrophages, endothelial cells, and fibroblasts in the public domain. In contrast, extensive data is available for Ibuprofen, Indomethacin, Dexamethasone, and Celecoxib, demonstrating their distinct inhibitory effects on various inflammatory parameters in these cells. This guide serves as a valuable resource for researchers by consolidating the available data and providing detailed experimental protocols, thereby facilitating further investigation into the nuanced anti-inflammatory properties of these compounds. Further in vitro studies on this compound are warranted to fully elucidate its cell-specific anti-inflammatory activities and to enable a more direct and comprehensive comparison with other anti-inflammatory agents.
References
- 1. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of non-steroidal anti-inflammatory agents on human neutrophil functions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of non-steroidal anti-inflammatory drugs on polymorphonuclear leukocyte functions in vitro: focus on fenamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Accumulation and Activity of Quinolones in Ciprofloxacin-Resistant J774 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of prostanoid synthesis by human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Proquazone
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a secure laboratory environment and to mitigate environmental contamination. This document provides a comprehensive, step-by-step guide for the proper disposal of proquazone, a non-steroidal anti-inflammatory drug (NSAID). Following these procedures is essential for minimizing risks and complying with regulatory standards.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care, utilizing personal protective equipment (PPE) to prevent exposure.
Handling Precautions:
-
Avoid direct contact with skin and eyes.
-
Prevent the formation and inhalation of dust or aerosols.
-
Work in a well-ventilated area, preferably within a certified laboratory fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Contaminated gloves should be disposed of as hazardous waste. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat or impervious clothing | To protect the body from accidental spills. |
| Respiratory Protection | NIOSH-approved respirator (if ventilation is inadequate) | To prevent inhalation of harmful dust or aerosols. |
II. This compound Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. This ensures the substance is handled and destroyed in accordance with environmental regulations, typically via high-temperature incineration.[1] Improper disposal, such as flushing down a drain or discarding in regular trash, can lead to significant environmental contamination of water systems and harm to aquatic life.[2][3][4]
Step-by-Step Disposal Protocol:
-
Segregation:
-
Isolate all this compound waste, including pure compound, contaminated materials (e.g., gloves, weighing paper, pipette tips), and empty containers.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Waste Container Labeling:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 22760-18-5[5]
-
An accumulation start date.
-
The primary hazard(s) (e.g., "Toxic," "Harmful if Swallowed").
-
-
-
Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
-
-
Disposal of Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary. Consult your EHS department for specific guidance.
-
-
Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent and decontaminating solution. All cleaning materials must also be disposed of as hazardous waste.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.
-
III. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
This guide is intended to provide a framework for the safe and environmentally responsible disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific Environmental Health and Safety (EHS) guidelines and adhere to all local, regional, and national regulations concerning hazardous waste management. Building a culture of safety and environmental stewardship is the shared responsibility of the entire scientific community.
References
- 1. health.qld.gov.au [health.qld.gov.au]
- 2. From prescription to pollution: The ecological consequences of NSAIDs in aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Non-steroidal anti-inflammatory drugs (NSAIDs) in the environment: Recent updates on the occurrence, fate, hazards and removal technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling Proquazone
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Proquazone, ensuring laboratory safety and operational integrity.
This document provides immediate, essential safety and logistical information for the handling of this compound in a laboratory setting. Adherence to these procedural guidelines is critical for minimizing risk and ensuring a safe research environment.
Hazard Identification and Classification
GHS Hazard Pictograms (Anticipated)
| Pictogram | Hazard Class |
|
| Acute Toxicity (Oral), Skin Irritation, Eye Irritation |
Signal Word: Warning
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential for the safe handling of this compound.
| PPE Type | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not typically required for small quantities with adequate ventilation. Use a NIOSH-approved respirator if dusts are generated and ventilation is inadequate. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a clean and organized workspace.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment before handling the compound.
-
-
Engineering Controls:
-
Handle this compound in a well-ventilated area. A fume hood is recommended, especially when working with powders or generating dust.
-
-
Handling:
-
Avoid contact with skin and eyes.
-
Do not ingest.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Spill and Disposal Plan
Spill Procedure:
-
Evacuate: Clear the immediate area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.
-
Clean: Clean the spill area with a suitable detergent and water.
Disposal Protocol:
-
Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash.
-
Use a licensed professional waste disposal service.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
